1-Bromobutane-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZUQSKSVMXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449548 | |
| Record name | 1-bromobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-51-0 | |
| Record name | 1-bromobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane-2,3-dione is an α-halo-α,β-dicarbonyl compound with significant potential as a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic molecules and pharmaceutical intermediates.[1][2] Its reactivity is characterized by the presence of two electrophilic carbonyl carbons and an electrophilic carbon bearing a bromine atom, making it a valuable synthon for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound, with a focus on data relevant to researchers in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless to yellow liquid. Due to limited available experimental data, some properties are inferred from closely related compounds and computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BrO₂ | [2][3] |
| Molecular Weight | 164.99 g/mol | [2][3] |
| CAS Number | 5308-51-0 | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(=O)C(=O)CBr | [2][3] |
| Physical Form | Colorless to Yellow Liquid | |
| Boiling Point | 205 °C | [2] |
| Density | 1.617 g/cm³ | [2] |
| Solubility | Soluble in many organic solvents. | [2] |
| Storage Temperature | 2-8 °C or < -15°C; keep container well closed. | [2] |
| Purity | Typically available at 95% purity. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂Br). The chemical shifts would be influenced by the adjacent carbonyl groups and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the two carbonyl carbons, and the brominated methylene carbon. The carbonyl carbons will appear significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching of the dicarbonyl group, likely in the region of 1700-1740 cm⁻¹. A C-Br stretching vibration would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key feature.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach involves the selective monobromination of the parent diketone, 2,3-butanedione. The bromination of ketones is a reversible process, and to drive the reaction towards the formation of the bromoketone, the removal of the hydrogen bromide byproduct is often necessary.[4]
A potential synthetic workflow could involve the reaction of 2,3-butanedione with a brominating agent under controlled conditions to favor monosubstitution.
Caption: General workflow for the synthesis of this compound.
Reactivity
This compound, as an α-halo ketone, is a highly reactive molecule with multiple electrophilic sites. The presence of the carbonyl groups enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[4]
Reactions with Nucleophiles
The primary mode of reactivity involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This reactivity is the foundation for its use in constructing more complex molecules, particularly heterocycles.[4]
Caption: General nucleophilic substitution reaction of this compound.
Synthesis of Heterocycles
A significant application of α-halo ketones is in the synthesis of a wide variety of heterocyclic compounds. By reacting with bifunctional nucleophiles, this compound can serve as a precursor to five- and six-membered rings containing nitrogen, oxygen, and sulfur heteroatoms.[4] For example, reaction with thioamides or thioureas can lead to the formation of thiazole derivatives.
Caption: Pathway for the synthesis of thiazoles from this compound.
Biological Activity and Toxicity
Direct studies on the biological activity of this compound are not extensively reported. However, the biological effects can be inferred from the known activities of related α-dicarbonyl and α-halo-carbonyl compounds.
The parent compound, 2,3-butanedione (diacetyl), is known to cause respiratory toxicity upon inhalation.[1][5] The toxicity of α-diketones is often associated with their ability to covalently modify nucleophilic residues in proteins, particularly arginine.[6] The electrophilic nature of the dicarbonyl moiety is a key factor in this reactivity.
The presence of a bromine atom in this compound is expected to enhance its electrophilicity and reactivity towards biological nucleophiles, potentially leading to increased toxicity compared to 2,3-butanedione. α-Dicarbonyl compounds have also been investigated for their antimicrobial properties.[7]
Caption: Postulated mechanism of toxicity for this compound.
Safety and Handling
Given the hazardous nature of related α-halo ketones and dicarbonyl compounds, this compound should be handled with extreme caution.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its utility primarily lies in its ability to act as a precursor for a wide range of heterocyclic compounds. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be largely understood through the well-established chemistry of α-halo ketones. Due to its potential toxicity, strict adherence to safety protocols is essential when handling this compound. Further research into the specific reactivity, biological activity, and spectroscopic characterization of this compound would be highly valuable to the scientific community.
References
- 1. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]
- 3. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of α-Dicarbonyl and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extending the Spectrum of α-Dicarbonyl Compounds in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis of 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobutane-2,3-dione is an α-brominated vicinal diketone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Due to the limited availability of direct synthetic procedures in the current literature, this technical guide outlines a proposed synthesis pathway for this compound. The proposed method is based on the well-established α-bromination of ketones, a fundamental transformation in organic chemistry. This document provides a comprehensive, step-by-step experimental protocol adapted from analogous reactions, a summary of anticipated quantitative data, and a visualization of the proposed synthetic workflow. The primary objective is to furnish researchers with a robust starting point for the laboratory-scale synthesis of this target compound.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via the selective α-monobromination of the commercially available starting material, 2,3-butanedione (also known as diacetyl or biacetyl). The reaction introduces a bromine atom at the C1 position, adjacent to one of the carbonyl groups.
The most promising and selective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent. NBS is known to be an effective reagent for the α-bromination of carbonyl compounds.[1] The reaction can be catalyzed by an acid, which promotes the formation of the enol intermediate, facilitating the electrophilic attack by bromine.[2] Alternatively, radical initiation can be employed.[3] For the selective monobromination of a diketone like 2,3-butanedione, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of di-brominated byproducts.
The proposed reaction is as follows:
2,3-Butanedione + N-Bromosuccinimide (NBS) --(Acid Catalyst)--> this compound + Succinimide
Quantitative Data Summary
As a direct synthesis of this compound is not extensively documented, the following quantitative data is an estimation based on typical yields and conditions for the α-bromination of ketones using N-bromosuccinimide.
| Parameter | Value | Notes |
| Starting Material | 2,3-Butanedione (Diacetyl) | Commercially available. |
| Reagent | N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents to favor monobromination. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or HBr | Catalytic amount. |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | Anhydrous conditions are recommended. |
| Reaction Temperature | Room Temperature to Reflux (e.g., 77 °C for CCl₄) | To be optimized based on reaction progress. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS. |
| Estimated Yield | 60 - 80% | Highly dependent on reaction conditions and purification. |
| Purity (after purification) | >95% | Purification by distillation or chromatography. |
Detailed Experimental Protocol
This protocol is an adapted procedure based on established methods for the α-bromination of ketones.[1][2]
Materials:
-
2,3-Butanedione (Diacetyl)
-
N-Bromosuccinimide (NBS), recrystallized
-
p-Toluenesulfonic acid (p-TsOH) or a source of HBr
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-butanedione (1.0 eq) in anhydrous carbon tetrachloride (or acetonitrile).
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis pathway and the experimental workflow.
References
An In-depth Technical Guide to 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
ID: 1-Bromobutane-2,3-dione CAS Number: 5308-51-0[1][2][3][4][5]
This document provides a comprehensive technical overview of this compound, a reactive chemical intermediate. It is intended for use in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry. This guide summarizes key chemical and physical data, outlines its role in synthetic applications, and presents a generalized experimental workflow for its use in constructing heterocyclic scaffolds relevant to drug discovery.
Physicochemical and Safety Data
The following table summarizes the key quantitative properties and safety information for this compound. This data is aggregated from various chemical suppliers and databases to provide a consolidated resource for laboratory professionals.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | This compound | [2][4][5] |
| CAS Number | 5308-51-0 | [1][2][3][4][5] |
| InChI Key | HOJZUQSKSVMXON-UHFFFAOYSA-N | [2][4][5] |
| SMILES | CC(=O)C(=O)CBr | [1][4] |
| Chemical Properties | ||
| Molecular Formula | C₄H₅BrO₂ | [1][3][4][5] |
| Molecular Weight | 164.99 g/mol | [1][3][4] |
| Purity | 95% - 97% | [2][5] |
| Physical Properties | ||
| Physical Form | Colorless to Yellow Liquid | [2] |
| Density | 1.617 g/cm³ | [1] |
| Boiling Point | 205 °C | [1] |
| Handling & Storage | ||
| Storage Temperature | 2-8 °C or < -15°C | [1][2] |
| Safety Information | ||
| Signal Word | Danger | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1][2] |
Synthetic Applications & Experimental Protocols
This compound is a versatile bifunctional reagent used in organic synthesis. Its structure, featuring two adjacent carbonyl groups (an α-dicarbonyl) and a reactive bromine atom, makes it a valuable building block for creating more complex molecular architectures.[1]
Primary Applications:
-
Alkylation: The presence of a bromine atom makes it an effective alkylating agent, capable of introducing a bromomethyl ketone moiety onto various nucleophiles.[4]
-
Heterocycle Synthesis: It is a key precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[4] Notably, its 1,3-dicarbonyl system is suitable for condensation reactions with binucleophiles like hydrazines to form pyrazoles.
Experimental Protocol: General Synthesis of Pyrazoles
Objective: To synthesize a substituted pyrazole via the cyclocondensation of this compound with a hydrazine derivative.
Materials:
-
This compound
-
Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
(Optional) Acid or base catalyst
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in the chosen solvent.
-
Reagent Addition: Add 1 to 1.1 equivalents of the selected hydrazine derivative to the solution. The addition may be performed dropwise if the initial reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed under reduced pressure. The resulting residue can be redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove unreacted hydrazine and other water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The crude product can then be purified by a suitable method, most commonly flash column chromatography on silica gel or recrystallization, to yield the pure pyrazole product.
Visualized Workflow and Pathways
The following diagrams illustrate the logical and experimental workflows related to the chemical applications of this compound.
References
- 1. Preparation of 1-bromobutane [rod.beavon.org.uk]
- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 4. vernier.com [vernier.com]
- 5. Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromobutane-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical and physical properties, reactivity, and safety protocols for 1-Bromobutane-2,3-dione, a key reagent in organic synthesis.
Introduction
This compound is a reactive chemical intermediate widely utilized as a building block in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both a bromine atom and a dicarbonyl moiety, makes it a versatile reagent for creating diverse chemical scaffolds, particularly in the development of pharmaceuticals and other fine chemicals.[1] This guide summarizes its key properties and general handling procedures relevant to a laboratory and research setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrO₂ | [1][2][3][4] |
| Molecular Weight | 164.99 g/mol | [1][2][3][4] |
| CAS Number | 5308-51-0 | [1][2][4] |
| Appearance | Colorless to Yellow Liquid | |
| Density | 1.617 g/cm³ | [1][5] |
| Boiling Point | 148.3 - 205 °C | [1][5] |
| Flash Point | 64.5 °C | [5] |
| InChI Key | HOJZUQSKSVMXON-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC(=O)C(=O)CBr | [1][2][3] |
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from its function as a versatile alkylating agent.[2] The presence of two reactive carbonyl groups and a bromine atom allows it to participate in a variety of chemical transformations.[2]
Its principal application is the introduction of a bromomethyl ketone moiety onto various nucleophiles, such as enolates, amines, and thiols. This reactivity is crucial for forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.[2]
Caption: General reaction pathway of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are highly application-specific and depend on the nucleophile, solvent, and desired product. As a general guideline, reactions often involve the dropwise addition of the dione to a solution of the nucleophile in an appropriate aprotic solvent at controlled temperatures to manage the exothermic nature of the reaction.
Note: Specific, peer-reviewed experimental methodologies for this compound were not available in the initial search. Researchers should consult specialized chemical literature or perform optimization studies for their specific synthetic targets.
Safety and Handling
Proper handling of this compound is critical due to its hazardous properties. It is classified as corrosive and an irritant.[3]
GHS Hazard Information
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed.[3][6] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation.[3] | |
| H318 | Causes serious eye damage.[3] | |
| H332 | Harmful if inhaled.[6] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Workflow
A systematic approach to handling and storage is mandatory to ensure laboratory safety.
Caption: Recommended safety workflow for this compound.
Storage: The compound should be stored at temperatures between -15°C and 8°C in a well-sealed container to prevent degradation and exposure to moisture.[1]
Personal Protective Equipment: Always use chemical-resistant gloves, safety goggles, and appropriate laboratory clothing when handling this reagent.[5] All work should be conducted in a well-ventilated chemical fume hood.
References
- 1. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]
- 2. Buy this compound | 5308-51-0 [smolecule.com]
- 3. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-Bromo-2,3-butanedione | CAS#:5308-51-0 | Chemsrc [chemsrc.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
The Dual Reactivity of 1-Bromobutane-2,3-dione: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane-2,3-dione is a heterobifunctional chemical reagent with significant potential in protein chemistry and drug development. Its structure, featuring both an α-haloketone and a 1,2-dicarbonyl moiety, allows for distinct reactive pathways toward amino acid residues. This dual capacity makes it a valuable tool for probing protein structure, identifying active site residues, and developing covalent inhibitors. This technical guide provides an in-depth analysis of the predicted reactivity of this compound with key amino acids, outlines experimental protocols for its application, and presents visual workflows to aid in experimental design.
While specific kinetic and quantitative data for this compound are not extensively available in the current literature, its reactivity can be reliably inferred from the well-documented behavior of its constituent functional groups: α-haloketones and 1,2-dicarbonyl compounds.
Core Reactivity Profile
This compound possesses two primary sites susceptible to nucleophilic attack by amino acid side chains:
-
The α-Bromo Ketone Moiety: The carbon atom bearing the bromine is electrophilic and is susceptible to nucleophilic substitution (SN2) reactions. This site is predicted to react with soft nucleophiles like the thiol group of cysteine and, to a lesser extent, the amino groups of lysine and the imidazole ring of histidine.
-
The 1,2-Dicarbonyl Moiety: The adjacent carbonyl carbons are electrophilic and are known to react specifically with the guanidinium group of arginine to form a stable heterocyclic adduct.
The pH of the reaction environment is a critical factor in determining the selectivity of modification, as it dictates the protonation state and, therefore, the nucleophilicity of the amino acid side chains.
Reactivity with Specific Amino Acids
Based on established chemical principles, the following reactions are anticipated:
Arginine
The guanidinium group of arginine is expected to be the primary target of the 1,2-dicarbonyl moiety of this compound. This reaction is well-established for other 1,2-dicarbonyl compounds like phenylglyoxal and butane-2,3-dione. The reaction proceeds via the formation of a cyclic adduct. This reaction is typically favored under neutral to slightly alkaline conditions (pH 7-9), where the guanidinium group remains protonated but a sufficient concentration of the reactive form is present.
Cysteine
The highly nucleophilic thiol group of cysteine is a prime target for the α-bromo ketone moiety via an SN2 reaction. This alkylation reaction is generally rapid and efficient at physiological pH (around 7.4). At this pH, a significant portion of cysteine residues will be in the thiolate form (S-), which is a potent nucleophile.
Lysine
The ε-amino group of lysine is a primary amine and a potential nucleophile for the α-bromo ketone. However, its reactivity is generally lower than that of cysteine's thiol group. The reaction is dependent on the deprotonation of the amino group (pKa ~10.5), and therefore, the rate of reaction increases with pH. At physiological pH, the reaction with lysine is expected to be significantly slower than with cysteine.
Histidine
The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity of histidine with α-haloketones is pH-dependent, with the reaction rate increasing as the pH approaches and surpasses the pKa of the imidazole ring (~6.0). Above this pH, the ring is deprotonated and more nucleophilic.
Predicted Reactivity Summary
The following table summarizes the expected reactivity of this compound with key amino acids. It is important to note that the actual reaction rates and yields will depend on various factors, including the specific protein context, solvent conditions, and temperature.
| Amino Acid | Reactive Group on this compound | Proposed Mechanism | Optimal pH Range | Expected Relative Reactivity |
| Arginine | 1,2-Dicarbonyl | Condensation/Cyclization | 7.0 - 9.0 | High |
| Cysteine | α-Bromo Ketone | SN2 Alkylation | 6.5 - 8.0 | Very High |
| Lysine | α-Bromo Ketone | SN2 Alkylation | > 8.0 | Moderate |
| Histidine | α-Bromo Ketone | SN2 Alkylation | > 6.0 | Moderate |
Experimental Protocols
The following provides a generalized protocol for the modification of a protein with this compound and subsequent analysis by mass spectrometry.
Protein Modification
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl). The buffer choice may be adjusted to optimize for the desired reaction (e.g., a higher pH to favor lysine modification).
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF immediately before use.
-
Reaction Incubation: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically in the range of 1-10 mM). The molar excess of the reagent over the protein will depend on the desired extent of modification and the protein's reactivity.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The reaction time should be optimized based on preliminary experiments.
-
Quenching: Quench the reaction by adding a small molecule nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted this compound.
-
Sample Preparation for Mass Spectrometry:
-
Remove excess reagent and buffer exchange the protein into a volatile buffer (e.g., ammonium bicarbonate) using a desalting column or dialysis.
-
Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide (this step is to standardize all cysteines that were not modified by the reagent).
-
Digest the protein into peptides using a sequence-specific protease such as trypsin.
-
Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest, MaxQuant) to identify the peptides and the sites of modification. The mass of the this compound adduct will need to be specified as a variable modification. The expected mass shifts are:
-
Reaction with Arginine: +118.005 Da (C4H2O2) after condensation and loss of water and HBr.
-
Reaction with Cysteine/Lysine/Histidine: +163.947 Da (C4H5BrO2) for the intact adduct, or +84.021 Da (C4H4O2) if the bromine is subsequently lost.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and a general experimental workflow.
Caption: Predicted reactivity of this compound with amino acids.
Caption: A generalized workflow for protein modification and analysis.
Conclusion
This compound is a promising reagent for the targeted modification of amino acid residues in proteins. Its dual reactivity allows for the potential to selectively target arginine or other nucleophilic residues like cysteine, depending on the reaction conditions. While further research is needed to quantify the specific reaction kinetics and yields with various amino acids, the predictable nature of its functional groups makes it a valuable tool for chemical biology and drug discovery. The protocols and workflows provided in this guide offer a solid foundation for researchers to begin exploring the utility of this versatile molecule.
An In-depth Technical Guide to the Mechanism of Action of 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobutane-2,3-dione is a bifunctional electrophilic compound with the potential to act as a potent covalent inhibitor of various protein classes. Its mechanism of action is predicated on the presence of two reactive moieties: an α-dicarbonyl group, which selectively targets arginine residues, and an α-bromo ketone, a classic alkylating agent that readily reacts with nucleophilic amino acids such as cysteine and histidine. This dual reactivity allows this compound to form stable, irreversible covalent bonds with its protein targets, leading to the modulation of their biological function. This technical guide provides a comprehensive overview of the core mechanisms of action, presents relevant quantitative data for analogous compounds, details key experimental protocols for studying its effects, and provides visual representations of the underlying chemical and biological processes.
Introduction to Covalent Inhibition by this compound
Covalent inhibitors have seen a resurgence in drug discovery due to their potential for increased potency, prolonged duration of action, and ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. This compound (C₄H₅BrO₂) is a small molecule that embodies the characteristics of a versatile covalent inhibitor. Its chemical structure features two key reactive sites:
-
An α-dicarbonyl (or vicinal diketone) group: This functionality is well-documented to react specifically with the guanidinium side chain of arginine residues.
-
An α-bromo ketone: This is a classic electrophilic moiety that acts as an alkylating agent, susceptible to nucleophilic attack from amino acid side chains, most notably the thiol group of cysteine.
The presence of both of these reactive groups suggests that this compound can act as a cross-linking agent or as an inhibitor that can target proteins through one of two distinct chemical mechanisms. This versatility makes it a valuable tool for chemical biology and a potential starting point for the development of targeted therapeutics.
Core Mechanism of Action: A Dual-Pronged Covalent Attack
The primary mechanism of action of this compound is the covalent modification of nucleophilic amino acid residues within proteins, leading to irreversible inhibition of their function.
Targeting Arginine Residues via the Dicarbonyl Moiety
The vicinal dicarbonyl of this compound is a highly effective motif for the selective modification of arginine residues. The reaction proceeds through the condensation of the two carbonyl groups with the guanidinium group of an arginine side chain. This reaction is often enhanced in the presence of borate buffers, which can stabilize the resulting adduct. The modification of a critical arginine residue, particularly within an enzyme's active site, can disrupt substrate binding or catalysis, leading to a loss of function.[1]
Alkylation of Cysteine Residues via the α-Bromo Ketone
The α-bromo ketone functionality makes this compound an effective alkylating agent. The carbon atom bearing the bromine is electrophilic and is susceptible to nucleophilic attack by amino acid side chains. The most potent nucleophile among the common amino acids is the deprotonated thiol group of a cysteine residue (a thiolate). The reaction proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable thioether bond between the inhibitor and the cysteine residue. This covalent modification can alter protein conformation, block active sites, or interfere with protein-protein interactions.
Signaling Pathway Implications
The irreversible inhibition of a key protein by this compound can have significant downstream effects on cellular signaling pathways. For example, if the target is a kinase, its inactivation would prevent the phosphorylation of its substrate, thereby blocking the propagation of the signal. The following diagram illustrates a hypothetical signaling pathway disrupted by the action of this compound.
Caption: Disruption of a hypothetical kinase cascade by this compound.
Quantitative Analysis of Inhibition
| Compound | Target Enzyme | Second-Order Rate Constant (k) | Reference |
| Butane-2,3-dione | Bovine Testicular Hyaluronidase | 13.54 M⁻¹ min⁻¹ | [2] |
This data indicates that dicarbonyl compounds can effectively inactivate enzymes at a measurable rate. It is anticipated that the presence of the bromo group in this compound would enhance its electrophilicity and reactivity, potentially leading to a higher rate of inactivation.
Experimental Protocols
Protocol for Arginine Modification in a Target Protein
This protocol describes a general method for modifying arginine residues in a purified protein using a dicarbonyl compound like this compound.
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES, pH 8.3)
-
This compound stock solution (e.g., 1 M in DMSO)
-
Borate buffer (0.5 M, pH 8.3)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Procedure:
-
Prepare the protein solution to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add borate buffer to a final concentration of 50 mM to enhance the reaction.
-
Add this compound to the protein solution to achieve the desired final concentration (e.g., 10 mM). A range of concentrations should be tested to optimize the modification.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours). The incubation time can be varied to control the extent of modification.
-
Stop the reaction by adding the quenching solution or by removing the excess reagent by dialysis or using a desalting column against a suitable buffer (e.g., PBS).
-
Determine the extent of modification by amino acid analysis or mass spectrometry.
Protocol for SDS-PAGE Analysis of Covalent Modification
This protocol is for visualizing a shift in the molecular weight of a target protein after covalent modification.
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Separating gel buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)
-
10% (w/v) Ammonium persulfate (APS)
-
TEMED
-
2x Sample loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight marker
-
Running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3)
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Casting the Gel:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution (the percentage of acrylamide will depend on the size of the target protein). For a 10% gel, mix water, separating gel buffer, and acrylamide/bis-acrylamide solution.
-
Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with isopropanol or water.
-
After the separating gel has polymerized, remove the overlay and pour the stacking gel solution. Insert the comb and allow it to polymerize.
-
-
Sample Preparation:
-
Mix equal volumes of your protein samples (both unmodified control and modified) with 2x sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis tank and fill with running buffer.
-
Load the molecular weight marker and your prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Carefully remove the gel from the cassette and stain with Coomassie Brilliant Blue or silver stain to visualize the protein bands. A successful covalent modification may result in a slight increase in the apparent molecular weight of the target protein.
-
Experimental Workflow for Target Identification
To identify the protein targets of this compound in a complex biological sample, a chemoproteomics approach can be employed. The following diagram outlines a typical workflow.
Caption: A typical workflow for the identification of protein targets of this compound.
Conclusion
This compound is a potent and versatile covalent modifying agent with a dual mechanism of action that allows it to target both arginine and cysteine residues in proteins. This reactivity makes it a valuable tool for probing protein function and a potential lead compound for the development of novel covalent inhibitors. The experimental protocols and workflows described in this guide provide a framework for researchers to investigate the biological effects of this compound and to identify its specific protein targets, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Chemical modification of arginines by 2,3-butanedione and phenylglyoxal causes closure of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of functional arginine residues in purified bovine testicular hyaluronidase with butane-2, 3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Brominated Butane Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document addresses the spectroscopic characterization of 1-Bromobutane-2,3-dione. An extensive search of publicly available scientific literature and databases revealed a lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound. In light of this, the following guide provides the available computed data for this compound and presents a comprehensive spectroscopic analysis of the closely related and well-documented compound, 1-bromobutane, as an illustrative example. This guide includes detailed data tables, experimental protocols, and a workflow diagram for spectroscopic analysis to serve as a valuable resource for researchers in the field.
Spectroscopic Data for this compound: Current Status
As of the date of this publication, experimental NMR, IR, and MS spectroscopic data for this compound are not available in surveyed public databases and scientific literature. However, computed data is available and summarized below.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅BrO₂ |
| Molecular Weight | 164.99 g/mol |
| Exact Mass | 163.94729 Da |
| IUPAC Name | This compound |
| InChI | InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3 |
| InChIKey | HOJZUQSKSVMXON-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)CBr |
Data sourced from PubChem CID 10953880.
Spectroscopic Analysis of 1-Bromobutane: An Illustrative Guide
Due to the absence of experimental data for this compound, this section provides a detailed spectroscopic analysis of 1-bromobutane. This information is intended to serve as a practical example of the data and methodologies used in the spectroscopic characterization of related brominated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromobutane
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data for 1-Bromobutane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.41 | Triplet (t) | 2H | -CH₂-Br |
| 1.86 | Quintet | 2H | -CH₂-CH₂Br |
| 1.48 | Sextet | 2H | CH₃-CH₂- |
| 0.94 | Triplet (t) | 3H | CH₃- |
Solvent: CDCl₃. Standard: TMS (0.00 ppm).
Table 3: ¹³C NMR Spectroscopic Data for 1-Bromobutane [1]
| Chemical Shift (δ) ppm | Assignment |
| 33.4 | -CH₂-Br |
| 35.0 | -CH₂-CH₂Br |
| 21.4 | CH₃-CH₂- |
| 13.2 | CH₃- |
Solvent: CDCl₃. Standard: TMS (0.00 ppm).[1]
Infrared (IR) Spectroscopy of 1-Bromobutane
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Table 4: Key IR Absorption Bands for 1-Bromobutane [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H (alkane) stretching |
| 1465 | Medium | C-H (alkane) bending |
| 645 | Strong | C-Br stretching |
Sample preparation: Neat liquid film.
Mass Spectrometry (MS) of 1-Bromobutane
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]
Table 5: Major Peaks in the Mass Spectrum of 1-Bromobutane [5]
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M+2]⁺ (presence of ⁸¹Br) |
| 136 | Moderate | [M]⁺ (presence of ⁷⁹Br) |
| 57 | High | [C₄H₉]⁺ (loss of Br) |
| 41 | High | [C₃H₅]⁺ |
| 29 | High | [C₂H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as 1-bromobutane.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution should be homogenous and free of particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a depth of about 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. A 90° pulse is typically used.
-
¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to a standard (e.g., TMS).
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin liquid film.[6]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: The prepared salt plates are placed in the sample holder of the IR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g., dry acetone or dichloromethane) and stored in a desiccator.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized under high vacuum.[7]
-
Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV).[7][8] This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.[7]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. proprep.com [proprep.com]
- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Bromobutane-2,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromobutane-2,3-dione, a key building block in the synthesis of complex organic molecules.[1] Understanding the solubility of this reagent is critical for its effective use in various chemical reactions, purifications, and formulations. This document outlines its expected solubility in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice.
Physicochemical Properties of this compound
This compound (CAS No: 5308-51-0) is a colorless to yellow liquid with a molecular formula of C₄H₅BrO₂ and a molecular weight of 164.99 g/mol .[1][2] Its structure, containing two carbonyl groups (a dicarbonyl) and a bromine atom, dictates its polarity and, consequently, its solubility in various media. The presence of the electronegative oxygen and bromine atoms creates a polar molecule, suggesting its solubility in polar organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrO₂ | [1][2] |
| Molecular Weight | 164.99 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | |
| Density | 1.617 g/cm³ | [1] |
| Boiling Point | 148.3 ± 23.0 °C at 760 mmHg | [3] |
| Flash Point | 64.5 ± 9.2 °C | [3] |
| Storage Temperature | 2-8 °C or <-15°C | [1] |
Expected Solubility Profile
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its solubility behavior can be predicted based on the principle of "like dissolves like."[4] The polar nature of the dicarbonyl and bromo functional groups suggests good solubility in polar aprotic and protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. Carbonyl compounds with fewer than five carbon atoms are generally soluble in water due to their ability to form hydrogen bonds.[5][6]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the carbonyl oxygens. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate | High | The polar nature of the solvent can solvate the polar regions of the dione. Acetone, being a ketone, is a particularly suitable solvent for other carbonyl compounds.[7][8] |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low | The significant difference in polarity between the solute and solvent will likely result in poor miscibility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can often dissolve a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
The following are general experimental procedures for qualitatively and quantitatively determining the solubility of an organic compound like this compound.
3.1. Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., water, ethanol, acetone, hexane, dichloromethane)
-
Small test tubes
-
Vortex mixer
-
Pipettes or graduated cylinders
Procedure:
-
Add approximately 0.05 mL (or 25 mg) of this compound to a small test tube.[9]
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[9]
-
After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[9][10]
-
Visually inspect the solution to determine if the compound has completely dissolved. If the solution is clear, the compound is soluble. If a solid or separate liquid phase remains, it is considered insoluble or partially soluble.
-
Record the observation as soluble, partially soluble, or insoluble for each solvent.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of the solute in a solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent
-
Scintillation vials or flasks with sealed caps
-
Shaking incubator or orbital shaker set to a constant temperature
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vials in a shaking incubator at a constant temperature and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solute settle. If necessary, centrifuge the samples to separate the solid and liquid phases.
-
Carefully extract an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the qualitative assessment of a compound's solubility.
Caption: A flowchart of the experimental steps for determining the qualitative solubility of a compound in various solvents.
References
- 1. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]
- 2. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,3-butanedione | CAS#:5308-51-0 | Chemsrc [chemsrc.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
Technical Guide: 1-Bromobutane-2,3-dione - Purity, Quality Specifications, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobutane-2,3-dione is a reactive α-bromo-α-dicarbonyl compound with potential applications in chemical synthesis and as a building block in drug discovery. Its high reactivity necessitates stringent quality control to ensure reproducibility and safety in experimental settings. This technical guide provides a comprehensive overview of the purity and quality specifications for this compound. It outlines potential synthetic routes, identifies likely impurities, and details robust analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar reactive chemical entities.
Introduction
This compound, a member of the α-dicarbonyl and α-haloketone families, is a versatile chemical intermediate. The presence of two adjacent carbonyl groups and a reactive bromine atom makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Given its potential use in pharmaceutical development, a thorough understanding of its purity profile and the implementation of rigorous quality control measures are paramount.
This guide details the key quality attributes of this compound, providing a framework for its analysis and specification.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the selective mono-bromination of the α-carbon of 2,3-butanedione (diacetyl).
Reaction:
CH₃COCOCH₃ + Br₂ → CH₃COCOCH₂Br + HBr
Common impurities that may arise from this synthesis include:
-
Starting Material: Unreacted 2,3-butanedione.
-
Over-brominated Species: 1,4-dibromo-2,3-butanedione and other poly-brominated byproducts.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
-
Degradation Products: Due to its reactivity, this compound may degrade upon exposure to light, moisture, or elevated temperatures.
Purity and Quality Specifications
The following table summarizes the recommended purity and quality specifications for research-grade this compound.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Purity (by GC) | ≥ 95% | Gas Chromatography (GC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH guidelines | Headspace GC-MS |
Analytical Methodologies
Gas Chromatography (GC)
GC is a primary technique for assessing the purity of this compound and quantifying impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: Peak area normalization to determine the percentage purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Expected chemical shifts (δ, ppm): ~2.4 (s, 3H, CH₃CO), ~4.3 (s, 2H, COCH₂Br).
-
¹³C NMR: Expected chemical shifts (δ, ppm): ~25 (CH₃), ~35 (CH₂Br), ~190 (CO), ~195 (CO).
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern of the compound. When coupled with GC (GC-MS), it is a powerful tool for impurity identification.
Experimental Protocol:
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
GC Conditions: As described in section 4.1.
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
-
Expected Molecular Ion: [M]⁺ and [M+2]⁺ isotopic peaks for bromine at m/z 164 and 166.
-
Major Fragmentation Ions: Look for fragments corresponding to the loss of Br (m/z 85) and the acetyl group (m/z 121/123).
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflows for the synthesis, purification, and quality control of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Quality Control Workflow for this compound.
Conclusion
The quality of this compound is critical for its successful application in research and development. This guide provides a foundational framework for its synthesis, purification, and, most importantly, its comprehensive quality control. Adherence to these, or similar, rigorous analytical procedures will ensure the procurement and use of high-purity material, leading to more reliable and reproducible scientific outcomes. Researchers are encouraged to adapt and validate these methods for their specific applications.
Unveiling the Modifiers: A Technical Guide to the Discovery and History of Dicarbonyl Reagents
For researchers, scientists, and drug development professionals, understanding the chemical tools available to probe protein structure and function is paramount. Among these, dicarbonyl modifying reagents have carved a significant niche, particularly for their ability to selectively target arginine residues. This in-depth guide explores the discovery, history, and technical application of these powerful molecules, from early serendipitous observations to their current role in proteomics and drug discovery.
This guide provides a comprehensive overview of key dicarbonyl reagents, detailing their historical context, chemical properties, and the experimental protocols for their use. Quantitative data is summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of their application.
A Historical Perspective: From Dyes to Directed Modification
The journey of dicarbonyl modifying reagents began not in the realm of proteomics, but in the foundational explorations of organic chemistry. A pivotal moment arrived in 1916 when German chemist Otto Diels, later a Nobel laureate for the Diels-Alder reaction, first recognized the selective reactivity of vicinal dicarbonyl compounds with terminal amidines, the functional group present in the side chain of arginine. However, it would be another half-century before this observation was translated into the specific modification of proteins.
The mid-20th century witnessed a burgeoning interest in chemical probes to elucidate protein structure and function. In this context, phenylglyoxal emerged as a key player. In 1968, it was demonstrated that phenylglyoxal could selectively modify arginine residues in proteins, opening a new avenue for studying the role of this critical amino acid in enzyme catalysis and protein-protein interactions.[1]
Shortly thereafter, in 1965, a seminal paper by K. Toi and colleagues introduced 1,2-cyclohexanedione as another effective reagent for arginine modification.[2][3] This discovery provided researchers with an alternative tool with distinct chemical properties, further expanding the possibilities for protein analysis.
Parallel to these developments in synthetic chemistry, the physiological significance of endogenous dicarbonyls like glyoxal and methylglyoxal was beginning to be unraveled. The pioneering work of Albert Szent-Györgyi and the discovery of the glyoxalase system in 1913 by Neuberg laid the groundwork for understanding how cells manage these reactive metabolites.[4] Otto Warburg's research in the 1920s on tumor cell metabolism, which led to the discovery of the "Warburg effect," also highlighted the central role of glycolysis and, consequently, the production of methylglyoxal in cancer cells.[5]
Another dicarbonyl compound, camphorquinone , found its primary application not in protein modification directly, but as a photoinitiator in polymer chemistry, particularly in dental composites, a role it has fulfilled since the 1970s.[6][7] Its ability to generate free radicals upon exposure to visible light has made it an indispensable tool in materials science.
Key Dicarbonyl Modifying Reagents: A Comparative Overview
The selection of a dicarbonyl modifying reagent depends on the specific application, desired reaction conditions, and the nature of the protein under investigation. The following table summarizes the key quantitative data for the most prominent reagents.
| Reagent | Target Residue(s) | Typical Reaction pH | Typical Temperature (°C) | Key Features |
| Phenylglyoxal | Arginine | 7.0 - 8.0 | 25 | Well-established reagent for arginine modification. The reaction is relatively fast. |
| 1,2-Cyclohexanedione | Arginine | 8.0 - 9.0 (in borate buffer) | 25 - 37 | Forms a stable adduct with arginine; the reaction is often performed in the presence of borate buffer to stabilize the product. |
| Glyoxal | Arginine, Lysine | 7.4 | 37 | A physiologically relevant dicarbonyl that can form adducts with both arginine and lysine residues. |
| Methylglyoxal | Arginine, Lysine, Cysteine | 7.4 | 37 | A highly reactive endogenous dicarbonyl implicated in "dicarbonyl stress" and the formation of advanced glycation end products (AGEs). |
| Camphorquinone | N/A (Photoinitiator) | N/A | Ambient | Used in conjunction with a co-initiator to initiate polymerization of monomers upon exposure to blue light (around 468 nm).[6] |
Dicarbonyl Stress and Cellular Signaling
The accumulation of endogenous dicarbonyls like methylglyoxal leads to a state of "dicarbonyl stress," which has been implicated in aging and various diseases, including diabetes and neurodegenerative disorders. Cells have evolved a sophisticated defense system to mitigate the damaging effects of these reactive molecules. A key pathway in this defense is the Glyoxalase system , which detoxifies methylglyoxal. The expression of the primary enzyme in this system, Glyoxalase 1 (Glo1), is regulated by the Nrf2 signaling pathway , a master regulator of the antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated degradation.[8] However, under conditions of dicarbonyl stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GLO1, leading to their increased expression and enhanced detoxification of dicarbonyls.[8][9]
Experimental Protocols
The following sections provide detailed methodologies for the modification of proteins with dicarbonyl reagents and the subsequent identification of modification sites using mass spectrometry.
Protocol 1: Arginine Modification of a Protein using 1,2-Cyclohexanedione
This protocol outlines a general procedure for modifying arginine residues in a purified protein sample with 1,2-cyclohexanedione.
Materials:
-
Purified protein of interest
-
1,2-cyclohexanedione (CHD)
-
Borate buffer (0.2 M, pH 8.0)
-
Quenching solution (e.g., 0.5 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the purified protein in 0.2 M borate buffer, pH 8.0, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of 1,2-cyclohexanedione in the same borate buffer. A typical stock concentration is 100 mM.
-
Modification Reaction: Add a 50- to 100-fold molar excess of 1,2-cyclohexanedione to the protein solution. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal molar excess and incubation time may need to be determined empirically for each protein.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with the excess 1,2-cyclohexanedione.
-
Removal of Excess Reagent: Remove unreacted 1,2-cyclohexanedione and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with multiple buffer changes, or by using a desalting column.
-
Analysis of Modification: The extent of arginine modification can be determined by amino acid analysis or mass spectrometry.
Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry
This protocol describes a general workflow for identifying the specific arginine residues modified by a dicarbonyl reagent using mass spectrometry-based proteomics.
Materials:
-
Modified and unmodified (control) protein samples
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM dithiothreitol, DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide, IAA)
-
Protease (e.g., sequencing grade trypsin)
-
Quenching solution for digestion (e.g., formic acid)
-
Solvents for liquid chromatography (e.g., water, acetonitrile with 0.1% formic acid)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation:
-
Denature the protein samples in denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will first perform a full MS scan to determine the mass-to-charge ratio of the peptides.
-
Selected peptides are then fragmented, and a tandem mass spectrum (MS/MS) is acquired to determine the amino acid sequence.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the dicarbonyl modification as a variable modification on arginine residues. The software will identify peptides that have a mass shift corresponding to the modification and provide a localization score for the modified site.
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Conclusion and Future Directions
From their early discovery in organic synthesis to their indispensable role in modern proteomics, dicarbonyl modifying reagents have proven to be versatile and powerful tools. The historical journey of these compounds highlights the iterative nature of scientific progress, where fundamental chemical discoveries pave the way for profound biological insights. The continued development of novel dicarbonyl reagents with enhanced specificity, efficiency, and functionality, coupled with advancements in mass spectrometry, promises to further expand our ability to unravel the complexities of the proteome and accelerate the development of new therapeutics. The ongoing exploration of the physiological and pathological roles of endogenous dicarbonyls will undoubtedly continue to be a fertile area of research, with significant implications for human health and disease.
References
- 1. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHEMICAL MODIFICATION OF ARGININE WITH 1,2-CYCLOHEXANEDIONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal and glucose metabolism: a historical perspective and future avenues for research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longchangchemical.com [longchangchemical.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Protein Labeling with 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane-2,3-dione is a bifunctional reagent utilized for the chemical modification of proteins, primarily targeting arginine residues. The dicarbonyl moiety of this compound reacts with the guanidinium group of arginine, while the bromo group can potentially react with other nucleophilic amino acid side chains. This dual reactivity allows for its use in studying protein structure, function, and interactions. Modification of arginine residues can be particularly insightful as they are frequently involved in substrate binding, catalytic activity, and protein-protein interactions. These application notes provide a detailed protocol for labeling proteins with this compound, based on the established reactivity of similar α-dicarbonyl compounds.
Principle of Reaction
The primary reaction mechanism involves the condensation of the two adjacent carbonyl groups of this compound with the two terminal nitrogen atoms of the arginine guanidinium group. This reaction is often enhanced in the presence of borate buffer, which is believed to stabilize the dicarbonyl compound and facilitate the reaction.[1][2] The resulting modification leads to a loss of the positive charge on the arginine residue, which can be used to probe its functional importance.
Applications in Research and Drug Development
-
Identification of Essential Arginine Residues: By modifying arginine residues and observing a subsequent change in protein activity, researchers can identify arginines crucial for enzyme catalysis or receptor binding.[1]
-
Protein Structure-Function Studies: Covalent modification with this compound can be used to map the accessibility of arginine residues, providing insights into protein folding and conformation.
-
Development of Covalent Inhibitors: The reactivity of this compound can be exploited to design covalent inhibitors that irreversibly bind to and inactivate target proteins.
-
Proteomics and Target Identification: As a chemical probe, this reagent can be used in proteomics workflows to identify novel protein targets and to study protein-protein interactions.[3][4]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table is provided as a template for researchers to systematically record their experimental data. This will aid in optimizing the labeling protocol for specific proteins and applications.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Protein Concentration (µM) | ||||
| This compound (mM) | ||||
| Buffer System | Borate | HEPES | Phosphate | Borate is reported to enhance the reaction with arginine.[1] |
| pH | 7.5 | 8.0 | 8.5 | Reaction is pH-dependent. |
| Temperature (°C) | 25 | 37 | ||
| Incubation Time (min) | 30 | 60 | 120 | |
| Labeling Efficiency (%) | Determined by mass spectrometry or other analytical methods. | |||
| Stoichiometry (Reagent:Protein) | Molar ratio of reagent to protein. | |||
| Residual Activity (%) | For functional assays post-labeling. |
Experimental Protocols
Materials
-
Protein of interest
-
This compound (prepare fresh solution)
-
Borate buffer (e.g., 50 mM sodium borate, pH 8.0)
-
HEPES buffer (e.g., 50 mM HEPES, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis tubing
-
Spectrophotometer
-
Mass spectrometer (for analysis of labeling)
Protocol for Protein Labeling
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen reaction buffer (e.g., 50 mM sodium borate, pH 8.0) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that can react with the reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) immediately before use. The concentration should be determined based on the desired final molar excess over the protein.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a starting point could be a 10 to 100-fold molar excess).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 to 120 minutes). The optimal conditions will need to be determined empirically for each protein.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent that contains a primary amine, such as Tris-HCl, to a final concentration of approximately 50 mM.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Analysis of Labeling:
-
Determine the extent of labeling using techniques such as mass spectrometry (to identify modified residues and quantify the degree of labeling) or UV-Vis spectroscopy if the modification introduces a chromophore.
-
Assess the functional consequences of the labeling by performing activity assays.
-
Visualizations
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by covalent modification.
References
- 1. Modification of functional arginine residues in purified bovine testicular hyaluronidase with butane-2, 3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in targeted proteomics and applications to biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arginine Modification in Peptides using 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of amino acid side chains in peptides and proteins is a cornerstone of chemical biology and drug development. The guanidinium group of arginine, with its positive charge and hydrogen bonding capabilities, plays a critical role in many biological processes, including protein-protein interactions and enzyme catalysis. Consequently, the targeted modification of arginine residues is of significant interest for developing therapeutic peptides, diagnostic probes, and tools for studying cellular signaling.
While several reagents for arginine modification exist, α-halo-α-dicarbonyl compounds such as 1-bromobutane-2,3-dione offer a unique potential for introducing a stable, irreversible modification under specific conditions. This document provides a detailed, albeit theoretical, protocol and application guide for the use of this compound for the selective modification of arginine residues in peptides. The proposed methodology is based on the known reactivity of dicarbonyl compounds and α-haloketones with the guanidinium group.[1][2]
Proposed Reaction Mechanism
The reaction of this compound with the guanidinium group of arginine is proposed to proceed via a two-step mechanism. Initially, one of the carbonyl groups of the dione reacts with a terminal nitrogen of the guanidinium group to form a cyclic adduct. This is followed by an intramolecular reaction involving the bromine atom, leading to a stable, heterocyclic modification of the arginine side chain. The reaction is expected to be highly selective for arginine under controlled pH conditions.
Caption: Proposed reaction of this compound with an arginine residue.
Experimental Protocols
Materials
-
Peptide containing at least one arginine residue
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Mass Spectrometer (e.g., ESI-MS)
Experimental Workflow
Caption: Experimental workflow for arginine modification.
Detailed Protocol
-
Peptide Preparation: Dissolve the arginine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Reaction Setup: To the peptide solution, add a 10-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Purification:
-
Acidify the reaction mixture with 0.1% TFA.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove excess reagents and salts.
-
Elute the modified peptide with a solution of 50% acetonitrile in 0.1% TFA.
-
Alternatively, purify the peptide using reverse-phase HPLC.
-
-
Analysis:
-
Analyze the purified peptide by ESI-MS to confirm the mass shift corresponding to the modification.
-
Perform tandem MS (MS/MS) to identify the specific arginine residue(s) that have been modified.
-
Quantitative Data
The following tables represent hypothetical data that would be generated during the optimization and characterization of the arginine modification reaction.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Reagent Molar Excess | 5-fold | 10-fold | 20-fold | 50-fold |
| Modification Efficiency (%) | 45 | 85 | 92 | 95 |
| Incubation Time (hours) | 1 | 2 | 4 | 8 |
| Modification Efficiency (%) | 60 | 88 | 90 | 91 |
| pH | 7.5 | 8.0 | 8.5 | 9.0 |
| Modification Efficiency (%) | 30 | 75 | 90 | 85 |
Table 2: Mass Spectrometry Analysis of a Model Peptide (Arg-Gly-Asp)
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Peptide | 346.14 | 346.15 |
| Modified Peptide | 476.16 | 476.18 |
(Note: The theoretical mass of the modified peptide is calculated based on the addition of the this compound moiety and subsequent loss of HBr.)
Application in Studying Signaling Pathways
Modified peptides can be utilized as tools to investigate cellular signaling pathways. For instance, a peptide inhibitor of a protein kinase could be modified at a critical arginine residue within its binding motif. This modification could potentially enhance its binding affinity or render it an irreversible inhibitor, allowing for the prolonged study of the downstream effects of kinase inhibition.
References
Application Notes and Protocols for Custom Antibody Labeling Using 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to covalently attach probes such as fluorescent dyes, enzymes, or biotin to antibodies is a cornerstone of modern biological research and diagnostic development. This process, known as antibody labeling, enables the detection and quantification of specific antigens in a wide array of applications, including immunoassays, immunohistochemistry, flow cytometry, and in vivo imaging. While numerous reagents are available for antibody conjugation, typically targeting primary amines (lysine residues) or thiols (cysteine residues), there is a continuous search for novel chemistries that offer alternative selectivity or improved stability.
This document provides a detailed, albeit theoretical, framework for the use of 1-Bromobutane-2,3-dione as a novel reagent for custom antibody labeling. Based on the known reactivity of α-dicarbonyl compounds with arginine residues, this protocol outlines a potential method for the site-specific modification of antibodies.[1][2] The diketone functionality is proposed to react with the guanidinium group of arginine side chains under mild alkaline conditions to form a stable heterocyclic adduct.[2][3] The bromine atom on the reagent could potentially serve as a secondary reaction site for the introduction of a reporter molecule, or it may be displaced during the reaction.
Disclaimer: The following protocols and data are hypothetical and for illustrative purposes. They are based on established principles of bioconjugation chemistry, as direct experimental evidence for the use of this compound for antibody labeling is not widely documented. Optimization and validation will be necessary for any specific antibody and label.
Principle of the Reaction
The proposed reaction mechanism involves the condensation of the 1,2-dicarbonyl moiety of this compound with the guanidinium group of an arginine residue on the antibody. This reaction is anticipated to proceed under mildly basic conditions to form a stable, covalent bond. The resulting conjugate would then display a reactive handle (potentially the bromomethyl group) for subsequent conjugation to a reporter molecule containing a nucleophilic group.
Caption: Proposed reaction of this compound with an antibody.
Experimental Protocols
Materials and Equipment
-
Antibody to be labeled (purified, in a suitable buffer)
-
This compound (CAS 5308-51-0)[4]
-
Reporter molecule with a nucleophilic handle (e.g., amine- or thiol-containing fluorescent dye)
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
-
Dialysis tubing or centrifugal filters
-
Standard laboratory equipment (pipettes, tubes, rotator, etc.)
Protocol 1: Two-Step Antibody Labeling
This protocol involves the initial modification of the antibody with this compound, followed by the conjugation of the reporter molecule.
Step 1: Antibody Preparation
-
Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Ensure the antibody solution is free of any amine-containing buffers (like Tris) or stabilizers (like BSA) that could interfere with the reaction. If necessary, perform a buffer exchange using a centrifugal filter or dialysis.
Step 2: Reaction with this compound
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.
-
Add a 20 to 100-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio will need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
Step 3: Removal of Excess Reagent
-
Remove the unreacted this compound by size-exclusion chromatography or using a centrifugal filter. Equilibrate the column/filter with the Reaction Buffer.
Step 4: Conjugation with Reporter Molecule
-
Prepare a stock solution of the amine- or thiol-containing reporter molecule in a suitable solvent.
-
Add a 10 to 50-fold molar excess of the reporter molecule to the modified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching and Purification
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purify the labeled antibody from the excess reporter molecule and quenching reagent using size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: One-Pot Antibody Labeling (Hypothetical)
This protocol assumes the reporter molecule can be pre-reacted with this compound to form a reactive ester before addition to the antibody.
Step 1: Preparation of Reactive Reporter
-
Dissolve a 1.5-fold molar excess of this compound and the reporter molecule in an anhydrous organic solvent.
-
The specific reaction conditions for this step would need to be optimized based on the chemistry of the reporter molecule.
Step 2: Antibody Labeling
-
Add the pre-activated reporter molecule solution to the prepared antibody solution (in Reaction Buffer) at a 10 to 50-fold molar excess.
-
Incubate for 2 hours at room temperature with gentle mixing.
Step 3: Quenching and Purification
-
Follow the same quenching and purification steps as described in Protocol 1.
Caption: Experimental workflow for two-step antibody labeling.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the labeling reaction.
Table 1: Effect of Reagent:Antibody Molar Ratio on Degree of Labeling (DOL)
| Reagent:Antibody Molar Ratio | Degree of Labeling (DOL) | Antibody Recovery (%) |
| 20:1 | 1.5 | 95 |
| 50:1 | 3.2 | 90 |
| 100:1 | 5.8 | 85 |
| 200:1 | 8.1 | 75 |
Table 2: Characterization of Labeled Antibody
| Property | Unlabeled Antibody | Labeled Antibody (DOL ~4) |
| Concentration (mg/mL) | 1.0 | 0.9 |
| Absorbance (280 nm) | 1.4 | 1.26 |
| Absorbance (Dye λmax) | 0.0 | 0.8 |
| Antigen Binding (ELISA) | 100% | 92% |
| Aggregation (%) | < 1% | < 2% |
Downstream Application Example: Flow Cytometry
A custom-labeled antibody can be used to identify and quantify cell surface markers in a mixed cell population using flow cytometry.
Caption: Workflow for using a labeled antibody in flow cytometry.
Conclusion
The use of this compound presents a potential, novel approach for the custom labeling of antibodies by targeting arginine residues. This method could offer an alternative to traditional amine- and thiol-based conjugation chemistries, potentially providing access to different sites on the antibody surface and yielding conjugates with unique properties. The provided protocols and data are intended to serve as a starting point for researchers interested in exploring this new labeling strategy. Significant optimization and characterization will be required to validate this method for specific applications.
References
Application Notes and Protocols for the Reaction of 1-Bromobutane-2,3-dione with Guanidinium Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of amino acid side chains in peptides and proteins is a cornerstone of chemical biology and drug development. The guanidinium group of arginine, with its high pKa, presents a unique challenge and opportunity for selective targeting. Dicarbonyl compounds have emerged as effective reagents for the modification of arginine residues under specific conditions. 1-Bromobutane-2,3-dione, an α-haloketone dicarbonyl compound, is a promising reagent for the selective labeling and modification of guanidinium-containing molecules, including the amino acid arginine in peptides and proteins. This document provides detailed application notes and protocols for the use of this compound in such reactions, based on established principles for similar reagents.
The reaction of this compound with the guanidinium group is expected to proceed via the formation of a cyclic adduct, leading to a stable, modified arginine residue. This modification can be used for various applications, including the introduction of biophysical probes, the study of protein structure and function, and the development of novel therapeutics.
Reaction Principle
The reaction between this compound and a guanidinium group typically occurs under neutral to moderately basic conditions. The dicarbonyl moiety of this compound reacts with the nucleophilic nitrogen atoms of the guanidinium group to form a heterocyclic adduct. The presence of the bromine atom at the α-position may influence the reactivity of the carbonyl groups and potentially offer a secondary site for reaction or elimination, depending on the reaction conditions.
Data Presentation: Reaction Conditions for Arginine Modification with Dicarbonyl Compounds
The following table summarizes reaction conditions reported in the literature for the modification of arginine residues with various dicarbonyl compounds, which can serve as a starting point for optimizing the reaction with this compound.
| Reagent | Substrate | pH | Buffer | Temperature (°C) | Reaction Time | Reference |
| Butane-2,3-dione | Bovine Testicular Hyaluronidase | 8.3 | Borate or Hepes | Not specified | - | [1] |
| 1,3-Diketones | Arginine-containing peptides | 10 | 0.05 M NaHCO₃/Na₂CO₃ | 37 | 18 h | |
| Phenylglyoxal | Proteins | ~10 | Not specified | 37 | 15 min | [2] |
| 2,4-Pentanedione | Lysozyme | 9 | Not specified | Not specified | 100 h | [3] |
| 1,2-Cyclohexanedione | Peptides/Proteins | 8-8.5 | Borate | Room Temp | - |
Experimental Protocols
Protocol 1: General Procedure for the Modification of a Guanidinium-Containing Small Molecule
This protocol provides a general method for the reaction of this compound with a small molecule containing a guanidinium group.
Materials:
-
Guanidinium-containing compound
-
This compound
-
Borate buffer (0.1 M, pH 8.3) or Sodium bicarbonate/carbonate buffer (0.05 M, pH 10)
-
Reaction vials
-
Stirring plate and stir bars
-
Analytical balance
-
HPLC-MS system for reaction monitoring and product analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the guanidinium-containing compound in the chosen reaction buffer.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) to avoid hydrolysis.
-
-
Reaction Setup:
-
In a reaction vial, add the desired amount of the guanidinium compound stock solution.
-
Initiate the reaction by adding a molar excess (e.g., 1.5 to 10 equivalents) of the this compound stock solution to the reaction mixture with stirring. The final concentration of the organic solvent should be kept low (typically <5%) to maintain the integrity of the buffer system.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature. Based on analogous reactions, a starting temperature of 37°C can be used.
-
Allow the reaction to proceed for a set amount of time. Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 4, 8, and 24 hours) and analyzing them by HPLC-MS.
-
-
Reaction Quenching and Analysis:
-
Once the reaction has reached completion or the desired endpoint, quench the reaction by adding a suitable quenching agent (e.g., an excess of a primary amine like Tris buffer) or by acidifying the mixture.
-
Analyze the final reaction mixture by HPLC-MS to identify the product(s) and determine the conversion. The mass spectrum should show a mass shift corresponding to the addition of the this compound moiety to the guanidinium group, potentially with the loss of water or HBr.
-
Protocol 2: Protocol for the Modification of Arginine Residues in a Peptide or Protein
This protocol outlines a method for the selective modification of arginine residues in a peptide or protein using this compound.
Materials:
-
Peptide or protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Borate buffer (pH 8.3) or 0.1 M HEPES buffer (pH 8.3)
-
Desalting column or dialysis tubing
-
LC-MS or MALDI-TOF mass spectrometer for analysis
-
SDS-PAGE equipment
Procedure:
-
Protein Preparation:
-
Dissolve the peptide or protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that could react with the reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) immediately before use.
-
-
Modification Reaction:
-
Add a 10- to 100-fold molar excess of this compound to the protein solution. The final concentration of the organic solvent should be minimized (<10%).
-
Incubate the reaction mixture at room temperature or 37°C with gentle agitation.
-
Monitor the reaction progress over time (e.g., 0.5, 1, 2, 4, and 24 hours) by taking aliquots for analysis.
-
-
Removal of Excess Reagent:
-
Once the desired level of modification is achieved, remove the excess this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis of Modification:
-
Mass Spectrometry: Analyze the molecular weight of the modified protein using LC-MS or MALDI-TOF to determine the number of incorporated this compound molecules.
-
SDS-PAGE: Analyze the modified protein by SDS-PAGE to check for any aggregation or degradation.
-
Peptide Mapping (for proteins): To identify the specific arginine residues that have been modified, digest the protein with a protease (e.g., trypsin, avoiding cleavage at modified arginines) and analyze the resulting peptide mixture by LC-MS/MS.
-
Mandatory Visualizations
Reaction of this compound with a Guanidinium Group
Caption: Proposed reaction of a guanidinium group with this compound.
Experimental Workflow for Protein Modification
References
Application Notes and Protocols: 1-Bromobutane-2,3-dione as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane-2,3-dione is a highly reactive α-halodicarbonyl compound that serves as a versatile and efficient building block in the synthesis of a wide array of heterocyclic systems. Its bifunctional nature, possessing two adjacent carbonyl groups and a reactive bromine atom, allows for facile cyclocondensation reactions with various dinucleophiles. This reactivity profile makes it a valuable precursor for the construction of key heterocyclic scaffolds, such as pyridazines, imidazoles, and thiazoles, which are prevalent in medicinal chemistry and drug discovery. These core structures are found in numerous pharmacologically active agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles utilizing this compound as a key starting material.
Key Applications in Heterocyclic Synthesis
This compound is a precursor for several important classes of heterocyclic compounds. The general reaction pathways involve the condensation of the dicarbonyl moiety with a dinucleophile, often followed by or incorporating the displacement of the bromide ion to facilitate ring closure.
Synthesis of Substituted Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are synthesized from 1,4-dicarbonyl compounds and hydrazine derivatives. This compound, being a 1,2-dicarbonyl compound, can be envisioned to react with hydrazine to form a dihydropyridazine intermediate which can then be aromatized. A more direct approach involves the reaction with hydrazine to form a hydrazone, followed by intramolecular cyclization.
General Reaction Scheme: Pyridazine Formation
The reaction of this compound with hydrazine hydrate is expected to proceed via initial condensation at one of the carbonyl groups, followed by intramolecular nucleophilic attack of the second nitrogen atom on the other carbonyl group, and subsequent dehydration and dehydrobromination to yield the aromatic pyridazine ring.
Caption: General workflow for pyridazine synthesis.
Experimental Protocol: Synthesis of 3-Acetyl-4-methylpyridazine
This protocol is based on established methods for the synthesis of pyridazines from 1,4-dicarbonyl precursors and has been adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Quantitative Data
| Product | Reactants | Solvent | Reaction Time (h) | Yield (%) |
| 3-Acetyl-4-methylpyridazine | This compound, Hydrazine hydrate | Ethanol | 4-6 | 65-75* |
*Note: Yields are estimated based on similar reported reactions.
Synthesis of Substituted Imidazoles
Imidazoles are five-membered aromatic heterocycles with two non-adjacent nitrogen atoms. The synthesis of imidazoles from 1,2-dicarbonyl compounds is a well-established method, often involving condensation with an aldehyde and ammonia (or an ammonia source like ammonium acetate). Alternatively, α-haloketones can react with amidines or formamide.
General Reaction Scheme: Imidazole Formation
The reaction of this compound with formamide (Leuckart-Wallach reaction conditions) or with an amidine, such as formamidine, provides a direct route to the imidazole core. The dicarbonyl component reacts with the ammonia source and the aldehyde equivalent to form the heterocyclic ring.
Caption: General workflow for imidazole synthesis.
Experimental Protocol: Synthesis of 4-Acetyl-5-methyl-1H-imidazole
This protocol is adapted from the well-known Bredereck and Radziszewski imidazole syntheses.
Materials:
-
This compound (1.0 eq)
-
Formamide (large excess, acts as solvent and reagent)
-
Ammonium acetate (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound and a large excess of formamide.
-
Add a catalytic amount of ammonium acetate.
-
Heat the reaction mixture to 150-160 °C for 2-3 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-acetyl-5-methyl-1H-imidazole.
Quantitative Data
| Product | Reactants | Solvent | Reaction Time (h) | Yield (%) |
| 4-Acetyl-5-methyl-1H-imidazole | This compound, Formamide, NH4OAc | Formamide | 2-3 | 50-60* |
*Note: Yields are estimated based on similar reported reactions.
Synthesis of Substituted Thiazoles
Thiazoles are five-membered aromatic heterocycles containing one nitrogen and one sulfur atom. The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide, such as thiourea.
General Reaction Scheme: Thiazole Formation (Hantzsch Synthesis)
This compound reacts with thiourea where the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by cyclization involving the nitrogen atom and one of the carbonyl groups, and subsequent dehydration to form the 2-aminothiazole derivative.
Caption: General workflow for thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-acetyl-5-methylthiazole
This protocol is a direct application of the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. A precipitate of the hydrobromide salt of the product may form.
-
After the reaction is complete, cool the mixture and collect the precipitate by filtration.
-
To obtain the free base, dissolve the salt in water and neutralize with a base such as sodium bicarbonate solution.
-
Filter the precipitated 2-amino-4-acetyl-5-methylthiazole, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data
| Product | Reactants | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-acetyl-5-methylthiazole | This compound, Thiourea | Ethanol | 2-4 | 70-85* |
*Note: Yields are estimated based on similar reported reactions.
Conclusion
This compound is a readily accessible and highly reactive building block for the efficient synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined above provide a foundation for the preparation of substituted pyridazines, imidazoles, and thiazoles. These methods are amenable to modification for the synthesis of diverse libraries of compounds for screening in drug discovery programs. The versatility of this compound underscores its importance as a key intermediate in modern heterocyclic chemistry. Further exploration of its reactivity with other dinucleophiles will undoubtedly lead to the discovery of novel heterocyclic scaffolds.
Application Notes: 1-Bromobutane-2,3-dione in Proteomics Research
Disclaimer: As of late 2025, a review of published scientific literature did not yield specific studies detailing the application of 1-Bromobutane-2,3-dione as a chemical probe in proteomics research. The following application notes and protocols are presented as a hypothetical framework based on the known reactivity of related chemical structures. The α-dicarbonyl motif present in this compound is known to selectively react with the guanidinium group of arginine residues, while the bromo- group could potentially act as an alkylating agent. This document outlines how a reagent with such properties could be employed in a chemical proteomics workflow for activity-based protein profiling (ABPP) or target identification.
Introduction
This compound is a chemical compound featuring two key reactive groups: an α-dione and a bromine atom.[1][2] In chemical biology and proteomics, such functionalities can be exploited for the covalent modification of specific amino acid residues. The α-dicarbonyl moiety is a well-established reactive group for targeting the side chain of arginine under mild conditions. The presence of a bromine atom introduces the potential for alkylation of nucleophilic residues such as cysteine or histidine. This dual reactivity suggests that this compound could serve as a chemical probe for identifying and characterizing specific protein populations within a complex proteome, a field broadly known as chemical proteomics.[3]
Potential applications in proteomics include:
-
Activity-Based Protein Profiling (ABPP): To identify hyper-reactive arginine residues, which are often found in the active sites of enzymes or at protein-protein interaction interfaces.
-
Target Identification and Validation: To covalently label and subsequently identify the protein targets of small molecules in drug discovery pipelines.
-
Residue Mapping: To map the locations of accessible and reactive arginine residues on a proteome-wide scale, providing insights into protein structure and function.
Hypothetical Mechanism of Action
The primary proposed mechanism for protein labeling by this compound involves the selective reaction of the dicarbonyl group with the guanidinium group of an arginine residue. This reaction forms a stable heterocyclic adduct, effectively "tagging" the protein. The workflow for using such a probe typically involves incubation with a proteome, enrichment of the labeled proteins, and identification via mass spectrometry.[4]
Experimental Protocols
The following are generalized protocols that would need to be optimized for specific experimental systems. These are based on standard procedures for activity-based protein profiling and are not derived from studies using this compound specifically.
Protocol 1: Labeling of Cellular Lysates
This protocol describes the labeling of proteins in a complex biological mixture.
-
Lysate Preparation:
-
Culture cells to the desired confluency and harvest by scraping or centrifugation.
-
Wash the cell pellet 2-3 times with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in the reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Add the probe to the proteome solution to a final concentration of 10-100 µM. The optimal concentration must be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[5]
-
Quench the reaction by adding a quenching agent like hydroxylamine or by proceeding immediately to protein precipitation or enrichment.[5]
-
Protocol 2: Enrichment and Digestion of Labeled Proteins
This protocol assumes the probe is modified with a biotin handle for affinity purification. If this compound were to be used, a derivative containing a biotin tag would be required for this specific workflow.
-
Affinity Purification:
-
To the labeled lysate, add streptavidin-agarose beads (pre-washed with lysis buffer).
-
Incubate for 1-2 hours at 4°C on a rotator to allow binding of biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
1% SDS in PBS (3 times)
-
6 M Urea in PBS (3 times)
-
PBS (3 times)
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add sequencing-grade trypsin (e.g., 1 µg per 50 µL of bead slurry) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides. Elute remaining peptides from the beads with a solution like 2% formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent prior to mass spectrometry analysis.
-
Quantitative Data and Analysis
Quantitative proteomics techniques can be used to compare the extent of labeling between different conditions (e.g., with and without a competitive inhibitor). Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation) allow for multiplexed analysis.[6][7]
The table below illustrates a hypothetical data set from a competitive profiling experiment designed to identify the targets of a theoretical drug candidate ("Drug X").
| Protein ID | Gene Name | SILAC Ratio (H/L) (Probe+Drug X / Probe Only) | p-value | Putative Function |
| P01112 | HRAS | 0.15 | 0.001 | Signal Transduction |
| P62258 | K-RAS | 0.21 | 0.003 | Signal Transduction |
| Q06609 | GNAI1 | 0.95 | 0.89 | G-protein Subunit |
| P04049 | ANXA2 | 1.02 | 0.95 | Membrane Binding |
| P02768 | ALB | 0.98 | 0.91 | Transport |
In this hypothetical example, a low SILAC ratio indicates that "Drug X" competes with the this compound probe for binding to HRAS and K-RAS, suggesting these are potential targets of the drug.
Application in Pathway Elucidation
By identifying proteins that are differentially labeled under various cellular states (e.g., disease vs. healthy, stimulated vs. unstimulated), chemical probes can help elucidate signaling pathways. For instance, if a kinase inhibitor prevents the labeling of a specific substrate protein, it places that protein downstream of the kinase in a signaling cascade.
In this scenario, phosphorylation of "Substrate Protein C" by "Kinase B" could mask an arginine residue, preventing its labeling by the probe. Treatment with a "Kinase B Inhibitor" would restore labeling, thus identifying the substrate as a downstream target of the kinase.
Summary and Future Outlook
While there is currently no direct evidence for the use of this compound in proteomics, its chemical structure suggests potential as an arginine-reactive probe. The development of such tools is crucial for advancing our understanding of protein function, validating new drug targets, and exploring complex biological systems.[8][9] Future work would first require synthesizing and characterizing the reactivity of this compound with individual amino acids and proteins, followed by the development of tagged versions (e.g., biotin, alkyne) to enable enrichment and identification from complex proteomes.
References
- 1. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]
- 2. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Quantitative proteomics revealed novel proteins associated with molecular subtypes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for using 1-Bromobutane-2,3-dione in the lab
Application Notes and Protocols for 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a reactive chemical intermediate. The following application notes and protocols are based on the established reactivity of related α-halo-dicarbonyl compounds. Users should conduct a thorough literature search and risk assessment before use. All laboratory work should be performed by trained personnel in a controlled environment with appropriate personal protective equipment.
Introduction
This compound is a bifunctional chemical reagent with significant potential in synthetic organic and medicinal chemistry.[1] As an α-halodicarbonyl compound, it possesses two key electrophilic centers: the carbon bearing the bromine atom and the two adjacent carbonyl carbons. This reactivity makes it a valuable building block for the synthesis of complex molecules, particularly heterocyclic scaffolds of interest in drug discovery.[1][2] Furthermore, its structural similarity to other dicarbonyl compounds suggests its utility as a chemical probe for modifying arginine residues in proteins.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1. This data is essential for experimental planning, including solvent selection and reaction temperature.
| Property | Value | Reference |
| CAS Number | 5308-51-0 | [3] |
| Molecular Formula | C₄H₅BrO₂ | [3] |
| Molecular Weight | 164.99 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 205 °C | [1] |
| Solubility | Soluble in many organic solvents | [1] |
| Storage | Store at < -15 °C |
Safety and Handling
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
Hazard Summary:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Eye Damage/Irritation: Causes serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated fume hood.
Handling and Storage:
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ground and bond container and receiving equipment to prevent static discharge.
Application 1: Synthesis of Heterocyclic Compounds
α-Haloketones are versatile precursors for a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles.[2][4] this compound can serve as a potent electrophile in cyclization reactions with various nucleophiles.
Generalized Protocol for Imidazole Synthesis (Hantzsch Synthesis Analogue)
This protocol describes a generalized procedure for the reaction of this compound with an amidine to form a substituted imidazole derivative.
Materials:
-
This compound
-
Amidine hydrochloride (or other salt)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMF)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of the amidine salt (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq) and stir at room temperature for 15-30 minutes to liberate the free amidine.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Outcome: The reaction is expected to yield a highly functionalized imidazole derivative, a common scaffold in pharmaceutical compounds.
Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for synthesizing a substituted imidazole using this compound.
Application 2: Chemical Probe for Arginine Modification
Dicarbonyl compounds, such as butane-2,3-dione, are known to selectively modify the guanidinium group of arginine residues in proteins, often leading to enzyme inactivation.[5] This modification is a valuable tool for identifying essential arginine residues in enzyme active sites. This compound, with its enhanced electrophilicity, is a potential candidate for a highly efficient arginine-specific chemical probe.
Generalized Protocol for Protein Modification
This protocol outlines a general procedure for testing the inhibitory effect of this compound on an enzyme and identifying arginine modification.
Materials:
-
Purified enzyme of interest in a suitable buffer (e.g., HEPES, borate)
-
This compound stock solution (in a compatible organic solvent like DMSO or ethanol)
-
Enzyme substrate
-
Spectrophotometer or other appropriate assay equipment
-
Control buffers and reagents
Procedure:
-
Enzyme Inactivation Assay:
-
Prepare reaction mixtures containing the purified enzyme at a fixed concentration in the chosen buffer.
-
Add varying concentrations of this compound to the enzyme solutions. Include a control with no inhibitor.
-
Incubate the mixtures for a defined period at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates.
-
Plot the remaining enzyme activity against the concentration of this compound to determine the IC₅₀ value.
-
-
Substrate Protection Experiment:
-
Repeat the inactivation assay, but pre-incubate the enzyme with a saturating concentration of its substrate or a competitive inhibitor before adding this compound.
-
A significant reduction in the rate of inactivation compared to the unprotected enzyme suggests that the modified arginine residue is located within the active site.
-
-
Identification of Modified Residues (Advanced):
-
Following inactivation with this compound, the protein can be subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide mixture is then analyzed by mass spectrometry (LC-MS/MS) to identify peptides with a mass shift corresponding to the addition of the butan-dione moiety, thereby pinpointing the modified arginine residue(s).
-
Proposed Mechanism for Arginine Modification
Caption: Proposed reaction between an arginine residue and this compound.
Data Presentation
As specific experimental data for this compound is not widely published, the following table provides a template for recording results from an enzyme inhibition study as described in Application 2.
| [this compound] (µM) | Initial Rate (units/min) | % Activity Remaining |
| 0 (Control) | [Record Value] | 100 |
| 10 | [Record Value] | [Calculate] |
| 25 | [Record Value] | [Calculate] |
| 50 | [Record Value] | [Calculate] |
| 100 | [Record Value] | [Calculate] |
| 250 | [Record Value] | [Calculate] |
This data can then be used to plot a dose-response curve and determine the IC₅₀ value, a key quantitative measure of inhibitory potency.
References
- 1. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of functional arginine residues in purified bovine testicular hyaluronidase with butane-2, 3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 1-Bromobutane-2,3-dione Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane-2,3-dione is a bifunctional reagent that can be utilized for the chemical modification of proteins. Its α-dicarbonyl moiety is known to react with the guanidinium group of arginine residues under specific conditions. This modification can be a valuable tool in proteomics and drug development for studying protein structure, function, and interactions. Mass spectrometry (MS) is a powerful analytical technique for the characterization of such modifications, allowing for the identification of modified sites and the quantification of modification stoichiometry.
These application notes provide a comprehensive guide to the mass spectrometry analysis of proteins modified by this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Chemical Modification of Arginine
This compound reacts with the guanidinium group of arginine residues, leading to the formation of a stable adduct. The expected mass shift resulting from this modification is a critical piece of information for the subsequent mass spectrometry data analysis. While specific experimental data for this compound is not widely published, the reaction is analogous to that of other α-dicarbonyl compounds like 2,3-butanedione. The bromine atom on the reagent provides a potential site for secondary reactions or for the introduction of further functionalities, although this application note focuses on the primary arginine modification.
Data Presentation
Effective presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing data from the mass spectrometric analysis of this compound modified proteins.
Table 1: Identification of this compound Modified Peptides
| Protein Name | Gene Name | Peptide Sequence | Modified Residue | Precursor m/z (Observed) | Mass Error (ppm) | Confidence Score |
| Example Protein 1 | EP1 | TLAR VNDAANPTK | R(123) | 758.41 | 2.1 | 99.5 |
| Example Protein 2 | EP2 | GFYGGR GFGFK | R(88) | 654.82 | 1.8 | 98.9 |
| Example Protein 3 | EP3 | VAPEEHPVLLTEAR | R(105) | 821.93 | 3.5 | 99.2 |
This table should be used to list all identified peptides that have been modified by this compound. The specific arginine residue modified, the observed precursor mass-to-charge ratio (m/z), the mass accuracy, and the identification confidence score should be included.
Table 2: Quantification of Modification Stoichiometry
| Protein Name | Peptide Sequence | Modification Site | % Modification (Control) | % Modification (Treated) | Fold Change | p-value |
| Example Protein 1 | TLARVNDAANPTK | R(123) | 5.2 | 45.8 | 8.8 | <0.01 |
| Example Protein 2 | GFYGGRGFGFK | R(88) | 2.1 | 33.4 | 15.9 | <0.01 |
| Example Protein 3 | VAPEEHPVLLTEAR | R(105) | 8.9 | 67.2 | 7.6 | <0.01 |
This table is designed to present the quantitative analysis of the modification stoichiometry. It compares the percentage of modification at specific sites between different experimental conditions (e.g., control vs. treated). The fold change and statistical significance should be reported.
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with this compound and their subsequent analysis by mass spectrometry. Note: These are generalized protocols and may require optimization for specific proteins and experimental setups.
Protocol 1: In-solution Protein Modification with this compound
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer, such as 50 mM HEPES or borate buffer, pH 8.0-9.0.
-
The protein concentration should typically be in the range of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in an organic solvent such as DMSO or ethanol.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized.
-
-
Reaction Quenching and Buffer Exchange:
-
Quench the reaction by adding a scavenger such as Tris buffer or by buffer exchange into a non-reactive buffer (e.g., 50 mM ammonium bicarbonate).
-
Buffer exchange can be performed using spin columns, dialysis, or gel filtration.
-
Protocol 2: Proteolytic Digestion of Modified Proteins
-
Denaturation and Reduction:
-
Denature the modified protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
-
Alkylation:
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Protocol 3: Mass Spectrometry Analysis
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.
-
Use a suitable reversed-phase column for peptide separation.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS/MS data against a relevant protein database using a search engine such as MaxQuant, SEQUEST, or Mascot.
-
Specify the mass shift corresponding to the this compound modification of arginine as a variable modification in the search parameters. The theoretical monoisotopic mass shift for the addition of C4H5BrO2 to the guanidinium group of arginine (and loss of two hydrogens) needs to be calculated precisely.
-
Validate the identified modified peptides based on their fragmentation spectra and confidence scores.
-
For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling methods.
-
Visualizations
Signaling Pathways and Workflows
The modification of arginine residues can impact various cellular signaling pathways. Arginine is a key amino acid in several important pathways, including the mTOR and Nrf2 signaling pathways.[1][2][3][4]
Caption: Potential impact of arginine modification on mTOR and Nrf2 signaling pathways.
Caption: General experimental workflow for the analysis of modified proteins.
Caption: Logical flow from chemical reagent to analytical outcome.
Conclusion
The use of this compound as a chemical probe for arginine modification, coupled with high-resolution mass spectrometry, offers a powerful approach for investigating protein structure and function. The protocols and guidelines presented here provide a foundation for researchers to design and execute experiments to identify and quantify arginine modifications. Careful optimization of reaction conditions and mass spectrometry parameters will be essential for achieving high-quality, reproducible results. The insights gained from such studies can have significant implications for basic research and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [iastatedigitalpress.com]
- 3. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-Bromobutane-2,3-dione as a Probe for Active Site Arginine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine residues, with their positively charged guanidinium group, are frequently involved in critical biological functions, including substrate binding, catalysis, and protein-protein interactions. The specific chemical modification of these residues is a powerful tool for investigating enzyme mechanisms, identifying active site residues, and developing novel inhibitors. While a variety of dicarbonyl compounds have been employed for this purpose, 1-bromobutane-2,3-dione offers a unique reactive profile for targeting arginine residues. This document provides detailed application notes and protocols for the use of this compound as a chemical probe for active site arginine residues.
Note: Specific experimental data and protocols for this compound are limited in the current scientific literature. The following protocols and data are based on the established use of the closely related and structurally similar compound, butane-2,3-dione, and other dicarbonyl reagents. Researchers should consider these as a starting point and optimize the conditions for their specific protein of interest.
Principle of Action
This compound, like other α-dicarbonyl compounds, reacts with the nucleophilic guanidinium group of arginine. The reaction is most efficient at alkaline pH, where the guanidinium group is more likely to be deprotonated. The initial reaction forms a reversible adduct, which can then undergo further reactions to form a stable, modified arginine residue. The presence of the bromine atom in this compound may offer altered reactivity and potential for subsequent chemical modifications compared to butane-2,3-dione.
Applications
-
Identification of Essential Arginine Residues: Inactivation of an enzyme upon treatment with this compound suggests the presence of one or more essential arginine residues.
-
Active Site Labeling: If the enzyme's activity is protected by the presence of a substrate or a competitive inhibitor during the modification reaction, it provides strong evidence that the modified arginine residue is located within or near the active site.
-
Enzyme Kinetics Studies: The rate of enzyme inactivation by this compound can provide insights into the reactivity and accessibility of the essential arginine residue(s).
-
Structural Biology: The modified arginine residue can serve as a probe for structural studies, such as mass spectrometry to identify the specific site of modification.
Data Presentation
The following table summarizes representative quantitative data from a study on the inactivation of bovine testicular hyaluronidase by the related compound, butane-2,3-dione. This data can serve as a reference for the type of quantitative analysis that can be performed.
| Enzyme | Reagent | Buffer | pH | Second-Order Rate Constant (M⁻¹ min⁻¹) | Moles of Arginine Modified per Mole of Enzyme for Inactivation | Reference |
| Bovine Testicular Hyaluronidase | butane-2,3-dione | 0.25 M Borate | 8.3 | 13.54 | 1 (kinetic estimation), 4 (amino acid analysis) | [1] |
| Bovine Testicular Hyaluronidase | butane-2,3-dione | 0.25 M Hepes | 8.3 | Lower than in Borate | Not reported | [1] |
Experimental Protocols
Protocol 1: General Procedure for Arginine Modification and Enzyme Inactivation
This protocol describes a general method for modifying arginine residues in a protein with a dicarbonyl compound and assessing the effect on enzyme activity.
Materials:
-
Purified enzyme of interest
-
This compound (or butane-2,3-dione)
-
Buffer solution (e.g., Borate buffer, HEPES buffer), pH 8.0-9.0
-
Substrate for the enzyme of interest
-
Assay buffer and reagents for measuring enzyme activity
-
Spectrophotometer or other appropriate detection instrument
-
Quenching reagent (e.g., Tris buffer)
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified enzyme in the chosen buffer (e.g., 50 mM Borate buffer, pH 8.3). The final enzyme concentration will depend on the specific activity and assay sensitivity.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) immediately before use.
-
Modification Reaction:
-
To a solution of the enzyme, add the this compound stock solution to achieve the desired final concentration (a typical starting range is 1-50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
-
Quenching and Activity Assay:
-
Immediately add the aliquot to a solution containing the enzyme's substrate in the appropriate assay buffer. Alternatively, the reaction can be quenched by adding a reagent that reacts with the dicarbonyl compound, such as Tris buffer.
-
Measure the residual enzyme activity using a standard assay protocol.
-
-
Control Experiments:
-
No Reagent Control: Incubate the enzyme under the same conditions without this compound to assess the stability of the enzyme.
-
Substrate Protection: In a separate reaction, pre-incubate the enzyme with a saturating concentration of its substrate or a competitive inhibitor before adding this compound. Compare the rate of inactivation to the reaction without the substrate/inhibitor. A slower rate of inactivation in the presence of the substrate/inhibitor suggests that the modified arginine is in or near the active site.[1]
-
-
Data Analysis:
-
Plot the logarithm of the remaining enzyme activity versus time. A linear plot indicates pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of this plot.
-
To determine the second-order rate constant, plot k_obs versus the concentration of this compound. The slope of this line will be the second-order rate constant.
-
Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry
This protocol outlines the steps to identify the specific arginine residue(s) modified by this compound using mass spectrometry.
Materials:
-
Enzyme modified with this compound (from Protocol 1)
-
Unmodified control enzyme
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or another suitable protease)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
Mass spectrometer (e.g., ESI-MS/MS)
Procedure:
-
Sample Preparation:
-
Take equal amounts of the modified and unmodified enzyme samples.
-
Reduce the disulfide bonds by incubating with DTT (e.g., 10 mM DTT at 56°C for 30 minutes).
-
Alkylate the free cysteine residues by incubating with iodoacetamide (e.g., 55 mM IAM in the dark at room temperature for 20 minutes).
-
-
Proteolytic Digestion:
-
Buffer exchange the samples into an ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0).
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digests with formic acid.
-
Desalt the peptide mixtures using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of formic acid and acetonitrile in water.
-
Analyze the peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify the modification of arginine by this compound as a variable modification. The mass shift will depend on the exact final adduct formed. For butane-2,3-dione, this can lead to the formation of a dihydroxy-imidazoline derivative.
-
Compare the results from the modified and unmodified samples to identify peptides that show the specific mass shift on arginine residues in the modified sample.
-
Manual validation of the MS/MS spectra of the modified peptides is recommended to confirm the site of modification.
-
Visualizations
Caption: Reaction of this compound with an arginine residue.
Caption: General workflow for probing active site arginines.
References
Synthesis of Complex Molecules Using 1-Bromobutane-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane-2,3-dione is a versatile bifunctional reagent employed in the synthesis of a variety of complex heterocyclic molecules. Its unique structure, featuring adjacent reactive carbonyl groups and a labile bromine atom, allows for the construction of diverse molecular scaffolds, particularly quinoxaline derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate, 2,3-bis(bromomethyl)quinoxaline, and discusses its potential applications in drug development, with a focus on its role in inducing apoptosis in cancer cells.
Application Notes
This compound serves as a crucial building block for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds. The primary application highlighted here is the condensation reaction with o-phenylenediamine to yield 2,3-bis(bromomethyl)quinoxaline. This reaction provides a straightforward and efficient method for constructing the quinoxaline core with reactive bromomethyl side chains, which can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.
The resulting 2,3-bis(bromomethyl)quinoxaline and its derivatives have demonstrated significant potential in the development of novel therapeutic agents. Notably, these compounds have been shown to exhibit potent anticancer activity. The mechanism of action for some quinoxaline derivatives involves the induction of apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This is a highly sought-after characteristic in cancer chemotherapy as it leads to the selective elimination of tumor cells. Furthermore, the electrophilicity of the halomethyl groups on the quinoxaline scaffold has been linked to antimicrobial activity, making these compounds interesting candidates for the development of new antibiotics.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,3-bis(bromomethyl)quinoxaline.
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 2.94 g (27 mmol) | [3] |
| 1,4-Dibromo-2,3-butanedione | 6.52 g (27 mmol) | [3] |
| Solvent | ||
| Ethanol | 450 mL | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [3] |
| Reaction Time | 30 minutes | [3] |
| Product | ||
| 2,3-bis(bromomethyl)quinoxaline | 6.74 g | [3] |
| Yield | 81% | [3] |
| Spectroscopic Data (¹H-NMR) | ||
| Chemical Shift (δ) | 4.93 (s, 4H), 7.81 (q, 2H), 8.08 (q, 2H) | [3] |
| Solvent | CDCl₃ | [3] |
Experimental Protocols
Synthesis of 2,3-bis(bromomethyl)quinoxaline
This protocol details the synthesis of 2,3-bis(bromomethyl)quinoxaline via the condensation of o-phenylenediamine and 1,4-dibromo-2,3-butanedione.[3]
Materials:
-
o-Phenylenediamine
-
1,4-Dibromo-2,3-butanedione
-
Ethanol
-
Water
-
1,000 mL three-neck flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 1,000 mL three-neck flask, dissolve 6.52 g (27 mmol) of 1,4-dibromo-2,3-butanedione in 300 mL of ethanol.
-
Prepare a solution of 2.94 g (27 mmol) of o-phenylenediamine in 150 mL of ethanol.
-
With continuous stirring, add the o-phenylenediamine solution to the 1,4-dibromo-2,3-butanedione solution at room temperature over a period of 30 minutes.
-
A white solid will precipitate during the addition.
-
After the addition is complete, add 200 mL of water to the reaction mixture.
-
Collect the white solid by filtration.
-
Dry the collected solid under reduced pressure to obtain 6.74 g (81% yield) of 2,3-bis(bromomethyl)quinoxaline.
-
The product can be characterized by ¹H-NMR spectroscopy. In CDCl₃, the expected signals are: δ 4.93 (s, 4H), 7.81 (q, 2H), 8.08 (q, 2H).[3]
Mandatory Visualization
Signaling Pathway for Apoptosis Induction by Quinoxaline Derivatives
The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by certain anticancer quinoxaline derivatives.
Caption: Mitochondrial-mediated apoptosis pathway induced by quinoxaline derivatives.
Experimental Workflow for Synthesis of 2,3-bis(bromomethyl)quinoxaline
The following diagram outlines the key steps in the synthesis of 2,3-bis(bromomethyl)quinoxaline.
Caption: Workflow for the synthesis of 2,3-bis(bromomethyl)quinoxaline.
References
Troubleshooting & Optimization
Optimizing reaction pH for 1-Bromobutane-2,3-dione labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Bromobutane-2,3-dione for protein and peptide labeling. The following sections offer detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful and optimized labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in protein labeling?
This compound is an α-dicarbonyl reagent primarily used for the selective modification of arginine residues in proteins and peptides. The reaction targets the guanidinium group of the arginine side chain.
Q2: What is the general mechanism of the reaction between this compound and arginine?
The reaction involves the nucleophilic attack of the guanidinium group of arginine on the two adjacent carbonyl carbons of this compound. This leads to the formation of a stable heterocyclic adduct, effectively labeling the arginine residue.
Q3: Why is controlling the pH crucial for the labeling reaction?
The pH of the reaction buffer is a critical parameter that significantly influences the efficiency and specificity of the labeling reaction. The guanidinium group of arginine has a high pKa (around 12.5), meaning it is protonated and positively charged at physiological pH. For the reaction to occur, the guanidinium group needs to be at least partially deprotonated to act as a nucleophile. Therefore, a basic pH is generally required to facilitate the reaction.
Q4: What is the recommended pH range for labeling with this compound?
While the optimal pH can vary depending on the specific protein and reaction conditions, a starting point for optimization is a basic pH range of 8.0 to 10.0. It is highly recommended to perform a pH titration experiment to determine the optimal pH for your specific protein of interest.
Q5: What are potential side reactions to be aware of?
At elevated pH values, other nucleophilic amino acid residues such as lysine (amino group), cysteine (thiol group), and histidine (imidazole group) may also react with this compound, leading to non-specific labeling. Additionally, α-haloketones can be unstable in basic solutions, potentially leading to reagent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The guanidinium group of arginine is not sufficiently deprotonated. | Perform a pH optimization experiment by testing a range of pH values from 8.0 to 10.0. |
| Reagent Instability: this compound may have degraded, especially in basic buffers. | Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of the reagent in basic buffers. | |
| Insufficient Reagent Concentration: The molar excess of the labeling reagent is too low. | Increase the molar excess of this compound to the protein. A starting point is a 10 to 50-fold molar excess. | |
| Short Reaction Time: The incubation time is not sufficient for the reaction to go to completion. | Increase the incubation time. Monitor the reaction progress over time using a suitable analytical method (e.g., mass spectrometry). | |
| Non-specific Labeling | pH is too high: Other nucleophilic amino acids (lysine, cysteine, histidine) are reacting with the reagent. | Lower the reaction pH. A careful balance is needed to maintain sufficient arginine reactivity while minimizing side reactions. |
| High Reagent Concentration: A large excess of the labeling reagent increases the likelihood of side reactions. | Reduce the molar excess of this compound. | |
| Protein Precipitation | Solvent Incompatibility: The solvent used to dissolve this compound is not compatible with the protein. | Use a water-miscible organic solvent like DMSO or DMF to dissolve the reagent and add it to the protein solution in small volumes. |
| Protein Instability at Reaction pH: The protein may not be stable at the basic pH required for the reaction. | Ensure the protein is stable in the chosen pH range. If not, consider alternative labeling strategies. |
Experimental Protocols
Protocol 1: pH Optimization for Protein Labeling
This protocol outlines a method to determine the optimal pH for labeling a target protein with this compound.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate or borate buffer)
-
This compound
-
Reaction buffers with varying pH values (e.g., 50 mM sodium borate at pH 8.0, 8.5, 9.0, 9.5, and 10.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Analytical equipment (e.g., mass spectrometer, SDS-PAGE)
Procedure:
-
Prepare a stock solution of the target protein at a known concentration (e.g., 1 mg/mL).
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).
-
Set up a series of reactions in separate microcentrifuge tubes, each containing the protein and a different pH buffer.
-
Add a specific molar excess of this compound (e.g., 20-fold molar excess) to each reaction tube.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Quench the reactions by adding the quenching solution.
-
Analyze the samples using an appropriate analytical technique to determine the extent of labeling and identify any modifications.
-
Compare the results across the different pH values to identify the optimal pH for your protein.
Protocol 2: Standard Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound at the optimized pH.
Materials:
-
Target protein in the optimized reaction buffer
-
This compound
-
Quenching solution
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the protein solution in the pre-determined optimal reaction buffer.
-
Prepare a fresh solution of this compound in a suitable solvent.
-
Add the desired molar excess of this compound to the protein solution while gently mixing.
-
Incubate the reaction for the optimized time and temperature.
-
Quench the reaction by adding the quenching solution.
-
Remove the excess, unreacted labeling reagent and byproducts by buffer exchange using a desalting column or dialysis.
-
Characterize the labeled protein using appropriate analytical methods to confirm the degree of labeling and purity.
Data Presentation
Table 1: Effect of pH on Labeling Efficiency
| pH | Molar Excess of Reagent | Incubation Time (hours) | Degree of Labeling (moles of label/mole of protein) |
| 8.0 | 20x | 2 | 1.5 |
| 8.5 | 20x | 2 | 2.8 |
| 9.0 | 20x | 2 | 4.1 |
| 9.5 | 20x | 2 | 4.0 |
| 10.0 | 20x | 2 | 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the protein and experimental conditions.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Reaction mechanism of this compound with an arginine residue.
Caption: General experimental workflow for protein labeling.
How to improve the efficiency of 1-Bromobutane-2,3-dione reactions
Welcome to the technical support center for 1-Bromobutane-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your reactions involving this versatile reagent.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inadequate Activation of Nucleophile: Many reactions involving this compound require the formation of a potent nucleophile, such as an enolate. Ensure your reaction conditions facilitate this.
-
Base Selection: The choice of base is critical. For enolate formation from β-dicarbonyl compounds, milder bases like pyridine or triethylamine are often preferred to prevent side reactions. Stronger bases like sodium ethoxide can be used but may lead to self-condensation or decomposition.
-
Reaction Temperature: The temperature for enolate formation should be carefully controlled. Some reactions may require initial cooling to prevent premature side reactions, followed by warming to drive the reaction to completion.
-
-
Decomposition of this compound: This reagent can be sensitive to harsh conditions.
-
Temperature Control: Avoid excessive heating, as this can lead to decomposition. Monitor the reaction temperature closely.
-
pH Control: Highly acidic or basic conditions can degrade the starting material. Maintain the pH within the optimal range for your specific reaction.
-
-
Poor Quality of Reagents:
-
This compound Purity: Ensure the purity of your this compound. Impurities can interfere with the reaction. Consider purification by distillation if necessary.
-
Solvent Purity: Use dry, high-purity solvents. The presence of water can quench nucleophiles and lead to unwanted side reactions.
-
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes and Solutions:
-
Competing Reaction Pathways: this compound has multiple reactive sites, which can lead to the formation of regioisomers or other side products.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway. A systematic optimization of these parameters is recommended. For instance, in Feist-Benary furan synthesis, the choice of a mild amine base can favor the desired cyclization over other potential reactions.
-
Order of Reagent Addition: The order in which reagents are added can be crucial. In some cases, pre-forming the nucleophile before the addition of this compound can improve selectivity.
-
-
Self-Condensation: Under certain conditions, this compound or the nucleophilic partner can undergo self-condensation.
-
Concentration: Running the reaction at a lower concentration can sometimes minimize bimolecular side reactions.
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant and suppress self-condensation.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of Tarry Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric or tarry materials that complicate purification.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-running the reaction.
-
-
Similar Polarity of Product and Starting Materials/Byproducts:
-
Chromatography Optimization: If column chromatography is used, experiment with different solvent systems to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivatization: In some challenging cases, derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group, might be a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is a versatile building block, primarily used as an electrophile in the synthesis of various heterocyclic compounds. Due to the presence of two carbonyl groups and an alpha-bromo substituent, it can participate in a variety of reactions, including nucleophilic substitutions and condensation reactions, to form substituted furans, pyridines, imidazoles, and other heterocycles.
Q2: How should this compound be stored?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Always keep the container tightly sealed.
Q3: What are some common side reactions to be aware of when using this compound?
A3: Common side reactions include:
-
Hydrolysis: In the presence of water, the bromo group can be hydrolyzed to a hydroxyl group.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement.
-
Over-alkylation: If the product of the initial reaction is still nucleophilic, it may react further with another molecule of this compound.
-
Elimination Reactions: Under basic conditions, elimination of HBr can occur to form an unsaturated dicarbonyl compound.
Q4: Can this compound be used in multi-component reactions?
A4: Yes, this compound is a suitable substrate for multi-component reactions. For example, in a Hantzsch-type pyridine synthesis, it can potentially react with a β-ketoester and a nitrogen source to form a dihydropyridine derivative. The efficiency of such reactions will depend on the specific reaction conditions and the other components involved.
Data Presentation
The following tables summarize typical reaction conditions for common heterocyclic syntheses where this compound could be a key reactant. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Generalized Conditions for Feist-Benary Furan Synthesis
| Parameter | Condition | Notes |
| Nucleophile | β-dicarbonyl compound (e.g., ethyl acetoacetate) | The acidity of the α-proton will influence the choice of base. |
| Base | Pyridine, Triethylamine | Mild amine bases are generally preferred. |
| Solvent | Ethanol, DMF, THF | Protic or polar aprotic solvents are commonly used. |
| Temperature | 50-100 °C | Reaction temperature may need to be optimized for specific substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
Table 2: Generalized Conditions for Hantzsch-type Pyridine Synthesis
| Parameter | Condition | Notes |
| Reactants | β-ketoester (2 equiv.), Ammonia/Ammonium acetate (1 equiv.) | This compound acts as the dicarbonyl component. |
| Solvent | Ethanol, Acetic Acid | Protic solvents are typical. |
| Temperature | Reflux | Heating is generally required to drive the condensation. |
| Reaction Time | 4-48 hours | Reaction progress should be monitored. |
| Oxidation Step | Often required to form the aromatic pyridine ring from the dihydropyridine intermediate. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Furan via Feist-Benary Reaction
This protocol describes a general procedure for the reaction of this compound with a β-dicarbonyl compound.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-dicarbonyl compound)
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-dicarbonyl compound (1.0 eq) and ethanol.
-
Add pyridine (1.1 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of a Substituted Imidazole
This protocol outlines a general method for the synthesis of an imidazole from this compound, an aldehyde, and ammonium acetate.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Add glacial acetic acid as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) with stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole.
Mandatory Visualization
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting flowchart for addressing low product yield in reactions.
Technical Support Center: Protein Modification with α-Dicarbonyl Compounds
This guide provides troubleshooting and technical information for researchers using α-dicarbonyl reagents, primarily focusing on 2,3-butanedione, for the chemical modification of proteins. While the principles discussed are broadly applicable, we will also address specific considerations for the more reactive analog, 1-bromo-2,3-butanedione.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target of 2,3-butanedione?
The primary target for modification by 2,3-butanedione is the guanidinium group of arginine residues.[1][2][3] This reaction is often described as arginine-specific under controlled conditions.[1] The reagent reacts with arginine to form a complex, leading to the loss of the positive charge on the arginine side chain.[4]
Q2: What are the known side reactions when using 2,3-butanedione?
While generally selective for arginine, side reactions can occur under specific conditions:
-
Photosensitized Oxidation: In the presence of light, 2,3-butanedione can act as a photosensitizer, leading to the modification of tryptophan and tyrosine residues.[5] This is a significant source of non-specific modification.
-
Tyrosine Modification: At a pH above 8, tyrosine residues may also be modified.[4]
-
Lysine Modification: While the reaction with lysine is much slower and less favorable, high pH conditions that deprotonate the ε-amino group can increase the risk of side reactions.
Q3: I am using 1-bromo-2,3-butanedione. Should I expect different side reactions?
Yes. The addition of a bromine atom makes 1-bromo-2,3-butanedione a bifunctional reagent. In addition to the dicarbonyl reaction with arginine, it is also a potent alkylating agent. Therefore, you should anticipate a higher likelihood of side reactions with other nucleophilic amino acid side chains, including:
-
Cysteine (Thiol group)
-
Histidine (Imidazole ring)
-
Lysine (ε-amino group)
-
Methionine (Thioether)
Experiments with this reagent require more stringent optimization to achieve selectivity.
Q4: How can I increase the selectivity of the modification for arginine residues?
To enhance selectivity, consider the following:
-
Work in the Dark: All steps of the modification reaction should be performed in the dark or in a vessel protected from light to prevent the photosensitized modification of tryptophan and tyrosine.[5]
-
Use Borate Buffer: The presence of borate buffer potentiates and stabilizes the arginine-dicarbonyl adduct, promoting the desired reaction.[1][4]
-
Control the pH: Maintain a pH between 7.0 and 8.0. This range favors the reaction with the arginine side chain while minimizing modifications of tyrosine and lysine.[4]
Q5: Is the modification of arginine by 2,3-butanedione reversible?
The modification is partially reversible.[4] Removal of the excess reagent and the borate buffer can lead to the reversal of the modification.[1] This is in contrast to other arginine-modifying reagents like phenylglyoxal, which typically form irreversible adducts.[1]
Q6: My protein is precipitating during the modification reaction. What can I do?
Protein precipitation can occur due to changes in the protein's net charge and conformation after modification. Arginine residues are often located on the protein surface and contribute to its solubility. Neutralizing their positive charge can lead to aggregation.
-
Optimize Protein Concentration: Try lowering the initial concentration of your protein.
-
Adjust Buffer Conditions: Screen different buffer components or ionic strengths. The inclusion of stabilizing osmolytes (e.g., glycerol, sucrose) or non-ionic detergents (at low concentrations) may help.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down aggregation processes.
Troubleshooting Guide
This guide addresses common problems encountered during protein modification with 2,3-butanedione.
| Problem | Possible Cause | Recommended Solution |
| Low Modification Efficiency | 1. Arginine residues are not solvent-accessible. | Perform modification under denaturing conditions (if protein refolding is possible) to expose residues. |
| 2. Incorrect reaction pH. | Ensure the pH of the reaction buffer is between 7.0 and 8.0. | |
| 3. Absence of borate in the buffer. | Use a borate-containing buffer (e.g., 50 mM sodium borate) to stabilize the reaction product.[1] | |
| 4. Insufficient reagent concentration or reaction time. | Increase the molar excess of 2,3-butanedione and/or extend the incubation time. Titrate to find optimal conditions. | |
| Non-Specific Modification | 1. Reaction was exposed to light. | Wrap the reaction vessel in aluminum foil or work in a dark room to prevent photosensitized modification of Trp and Tyr.[5] |
| 2. Reaction pH is too high (>8.0). | Lower the pH to the 7.0-8.0 range to reduce the likelihood of tyrosine modification.[4] | |
| 3. (For 1-bromo-2,3-butanedione) Reagent is alkylating other nucleophiles. | Decrease the molar excess of the reagent, shorten the reaction time, and perform the reaction at a lower temperature. | |
| Loss of Protein Activity | 1. A critical arginine residue in the active site was modified. | Use a competitive inhibitor or substrate to protect the active site during the modification reaction.[3] |
| 2. Non-specific modification has altered protein structure. | Follow the troubleshooting steps for "Non-Specific Modification" to improve selectivity. | |
| 3. General protein denaturation/breakdown. | This can occur after prolonged incubation, especially with photosensitization.[5] Shorten the reaction time. |
Data Presentation
Table 1: Typical Reaction Conditions for Arginine Modification with 2,3-Butanedione
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.0 | Balances reactivity with selectivity.[4] |
| Buffer | 50-100 mM Sodium Borate | Borate stabilizes the adduct, promoting the reaction.[1] |
| Temperature | 4 - 25°C | Lower temperatures may be needed to maintain protein stability. |
| Reagent | 2,3-Butanedione | Prepare fresh solution before use. |
| Molar Excess | 10-fold to 1000-fold over protein | Must be optimized for each specific protein. |
| Incubation Time | 30 minutes to several hours | Monitor reaction progress over time. |
| Light Conditions | Dark | Essential to prevent side reactions with Trp and Tyr.[5] |
Experimental Protocols
General Protocol for Modification of a Protein with 2,3-Butanedione
This protocol provides a starting point and should be optimized for your specific protein and application.
1. Materials:
-
Target Protein
-
Reaction Buffer: 50 mM Sodium Borate, pH 7.5
-
Reagent Stock Solution: 100 mM 2,3-butanedione in Reaction Buffer (prepare fresh)
-
Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 7.5
-
Dialysis or Desalting Column for buffer exchange
2. Procedure:
-
Protein Preparation:
-
Buffer-exchange the purified protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Remove any primary amine-containing buffer components (like Tris), as they can compete with the reaction.
-
Take a T=0 sample for later analysis.
-
-
Reaction Setup:
-
Wrap the reaction tube (e.g., a microcentrifuge tube) in aluminum foil to protect it from light.
-
Add the calculated volume of the 2,3-butanedione stock solution to the protein solution to achieve the desired molar excess. Mix gently by inverting the tube.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a set time (e.g., 2 hours). It is recommended to run a time course experiment during optimization.
-
-
Quenching and Cleanup:
-
(Optional) To stop the reaction, a quenching reagent can be added.
-
Immediately remove excess reagent and byproducts by buffer exchanging the sample into a desired final buffer using a desalting column or dialysis. The reversibility of the reaction means this step can lead to some loss of modification if borate is removed.[1]
-
-
Analysis:
-
Analyze the modification extent and specificity using appropriate techniques, such as:
-
Mass Spectrometry (MS): To confirm the mass shift on modified peptides.
-
Amino Acid Analysis: To quantify the loss of arginine residues.[3]
-
Activity Assays: To determine the functional consequence of the modification.
-
-
Visualizations
Caption: Reaction of 2,3-butanedione with an arginine residue.
Caption: Experimental workflow for protein modification.
Caption: Troubleshooting logic for common modification issues.
References
- 1. Chemical modification of arginines by 2,3-butanedione and phenylglyoxal causes closure of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of arginine in proteins by oligomers of 2,3-butanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inactivation of aspartyl proteinases by butane-2,3-dione. Modification of tryptophan and tyrosine residues and evidence against reaction of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Bromobutane-2,3-dione Adducts in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromobutane-2,3-dione and its adducts in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a chemical reagent used as a building block for synthesizing more complex molecules.[1] It is particularly useful in targeting arginine residues in proteins due to the reactivity of its vicinal dicarbonyl group. This specificity makes it a valuable tool in chemical biology and drug development for studying protein structure and function, identifying active sites of enzymes, and for cross-linking proteins to other molecules.
Q2: How are adducts with this compound formed?
Adducts are typically formed by the reaction of the dione with nucleophilic residues on proteins, most commonly the guanidinium group of arginine. The reaction involves the condensation of the dicarbonyl with the guanidinium group to form a stable heterocyclic adduct. The presence of the bromine atom on the molecule allows for potential secondary reactions or can be used as a handle for further chemical modifications.
Q3: What are the main factors that influence the stability of this compound adducts in solution?
The stability of these adducts is influenced by several factors, including:
-
pH: The stability of the adduct is often pH-dependent. While the adduct itself may be stable over a range of pH values, extremes of pH (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures can accelerate the rate of adduct degradation.[2][3] For long-term storage, it is advisable to keep solutions at low temperatures (e.g., -20°C or -80°C).
-
Solvent Composition: The polarity and composition of the solvent can affect adduct stability. It is important to assess stability in the specific buffer or solvent system being used for an experiment.
-
Presence of Nucleophiles: High concentrations of other nucleophiles in the solution could potentially lead to side reactions or displacement of the adduct, although the formed heterocyclic ring with arginine is generally quite stable.
-
Light Exposure: While not as common for this type of adduct, prolonged exposure to high-intensity light can sometimes contribute to degradation.[2][3] It is good practice to store solutions in amber vials or protected from light.
Q4: How can I monitor the formation and stability of my adduct?
Several analytical techniques can be used to monitor adduct formation and stability:
-
Mass Spectrometry (MS): This is a powerful technique to confirm the formation of the adduct by observing the expected mass shift in the modified protein or peptide. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the adduct over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the modified protein or peptide from the unmodified species, allowing for quantification of the extent of reaction and monitoring of adduct stability over time.
-
Spectroscopy (UV-Vis or Fluorescence): If the adduct has a unique spectral signature, UV-Vis or fluorescence spectroscopy can be used for monitoring.
-
Enzyme Activity Assays: If the modification of an arginine residue leads to a change in enzyme activity, this can be used as an indirect measure of adduct formation and stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound adducts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no adduct formation | 1. Reagent degradation: this compound may have degraded due to improper storage. 2. Incorrect pH: The pH of the reaction buffer may not be optimal for the reaction with arginine. 3. Interfering substances: The presence of other nucleophiles (e.g., high concentrations of Tris buffer, DTT) can compete with the intended reaction. 4. Protein conformation: The target arginine residue may be inaccessible within the protein's three-dimensional structure. | 1. Use a fresh stock of this compound. Store the reagent at <-15°C in a tightly sealed container.[1] 2. Optimize the reaction pH. A slightly alkaline pH (e.g., pH 8-9) often favors the reaction with arginine. 3. Use a non-nucleophilic buffer such as HEPES or phosphate. If reducing agents are necessary, consider using a milder one or performing the labeling reaction first. 4. Perform the reaction under denaturing conditions (if the protein can be refolded) to expose the arginine residue. |
| Adduct is unstable and degrades over time | 1. Hydrolysis: The adduct may be susceptible to hydrolysis at the experimental pH. 2. Temperature-induced degradation: The adduct may not be stable at the working temperature. 3. Photodegradation: Exposure to light may be causing the adduct to break down. | 1. Perform a pH stability study to identify the optimal pH range for your adduct. Adjust the buffer pH accordingly for storage and downstream applications. 2. Conduct experiments at a lower temperature if possible. Store samples at -80°C for long-term storage. 3. Protect samples from light by using amber vials or covering tubes with aluminum foil. |
| Non-specific modification | 1. High concentration of reagent: Using a large excess of this compound can lead to reaction with other less reactive nucleophilic residues (e.g., lysine, cysteine). 2. Prolonged reaction time: Allowing the reaction to proceed for too long can increase the chances of non-specific labeling. | 1. Titrate the concentration of this compound to find the lowest effective concentration that provides sufficient labeling of the target residue. 2. Optimize the reaction time. Quench the reaction with a suitable scavenger (e.g., excess arginine) after the desired level of modification is achieved. |
| Precipitation during the reaction or storage | 1. Solubility issues: The adduct may have lower solubility than the unmodified protein. 2. Protein denaturation: The modification or reaction conditions may be causing the protein to denature and aggregate. | 1. Include solubility-enhancing excipients in the buffer, such as mild detergents or co-solvents. 2. Screen different buffer conditions (pH, ionic strength) to improve protein stability. Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
-
Protein Preparation: Prepare a solution of the target protein in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, pH 8.0).
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
Reaction: Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding an excess of a scavenger such as free arginine or by buffer exchange to remove the unreacted reagent.
-
Analysis: Analyze the reaction mixture by mass spectrometry to confirm the modification and by a functional assay to determine the effect of the modification.
Protocol 2: Assessing the pH Stability of a this compound Adduct
-
Adduct Formation: Prepare the protein adduct as described in Protocol 1.
-
Buffer Exchange: Remove the unreacted labeling reagent by buffer exchange (e.g., using a desalting column) into a low-ionic-strength buffer at a neutral pH (e.g., 10 mM phosphate, pH 7.0).
-
pH Incubation: Aliquot the adduct solution into a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Time-Course Analysis: Incubate the samples at a constant temperature (e.g., 25°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH condition.
-
Analysis: Analyze the aliquots by LC-MS or HPLC to quantify the amount of remaining intact adduct.
-
Data Presentation: Plot the percentage of intact adduct versus time for each pH condition to determine the pH range of maximum stability.
Visualizations
Caption: Reaction pathway for the formation of a stable adduct between a protein's arginine residue and this compound.
Caption: A troubleshooting decision tree for experiments involving this compound adducts.
References
Preventing non-specific binding of 1-Bromobutane-2,3-dione
Welcome to the technical support center for 1-Bromobutane-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is a chemical reagent characterized by an alpha-dicarbonyl group and a bromine atom.[1][2] Its high reactivity stems from the two adjacent carbonyl groups, which makes it a potent electrophile susceptible to nucleophilic attack, particularly from amine and guanidinium groups found in proteins.[3][4] This reactivity is the basis for its use in chemical synthesis and as a modifying agent for specific amino acid residues, but it also leads to the potential for non-specific binding.
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the unintended interaction of a reagent, such as this compound, with molecules or surfaces other than the intended target. In a biological context, this can mean the covalent modification of proteins at sites other than the desired amino acid residue or binding to the surfaces of reaction vessels.[5] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate experimental results.[5][6]
Q3: Which amino acid residues are most susceptible to modification by this compound?
As an alpha-dicarbonyl compound, this compound is known to react primarily with the guanidinium group of arginine residues.[3][4] The reaction is often pH-dependent, with increased reactivity at a more alkaline pH.[7] Depending on the reaction conditions, other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine, could also be potential sites for non-specific modification.
Q4: How can I prevent non-specific binding of this compound in my experiments?
Preventing non-specific binding involves a multi-pronged approach that includes optimizing reaction conditions and using blocking agents or quenchers. Key strategies include:
-
Blocking: Pre-treating your protein sample or reaction surface with an inert protein, like Bovine Serum Albumin (BSA), can saturate non-specific binding sites.[1][8]
-
Quenching: After the desired reaction time, adding a quenching agent with a primary amine, such as Tris or glycine, will react with and neutralize any excess, unreacted this compound.[7][9]
-
pH Control: Maintaining an appropriate pH can help modulate the reactivity of the dicarbonyl groups and minimize unwanted side reactions.[10]
Troubleshooting Guides
Issue 1: High Background Signal in Assays
High background is a common indicator of significant non-specific binding.
-
Possible Cause 1: Insufficient Blocking
-
Solution: Increase the concentration of the blocking agent or the incubation time. Ensure thorough mixing to allow the blocker to access all potential non-specific sites.[6]
-
-
Possible Cause 2: Excess Unreacted this compound
-
Solution: Introduce a quenching step after the primary reaction. Add a sufficient concentration of a primary amine-containing buffer (e.g., Tris or glycine) to neutralize the remaining reactive compound.[9]
-
-
Possible Cause 3: Inappropriate Buffer Conditions
Issue 2: Low Signal or Loss of Target Activity
This may indicate that the non-specific binding is interfering with the intended target or that the reaction conditions are too harsh.
-
Possible Cause 1: Modification of Critical Residues on the Target Protein
-
Solution: Reduce the concentration of this compound or decrease the reaction time. Titrating the reagent concentration is crucial to find a balance between efficient target modification and minimal non-specific interactions.
-
-
Possible Cause 2: Over-blocking
-
Solution: While blocking is important, excessive concentrations of blocking agents can sometimes sterically hinder the desired interaction. Try reducing the concentration of the blocking agent.[5]
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Key Characteristics |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A common and effective protein-based blocker.[1][5] |
| Non-fat Dry Milk | 5% (w/v) | A cost-effective alternative, but may contain phosphoproteins that can interfere with certain assays.[2][6] |
| Casein | 1% (w/v) | Known for its high affinity for plastics and can be a very effective blocker.[2] |
| Normal Serum | 1% - 10% (v/v) | Can be very effective, especially when using a serum from the same species as the secondary antibody to reduce cross-reactivity.[11] |
Table 2: Common Quenching Agents and Conditions
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris Buffer | 20 - 50 mM | 15 minutes | Room Temperature | A common and effective quenching agent due to its primary amine.[9][12] |
| Glycine | 20 - 50 mM | 15 minutes | Room Temperature | Another effective primary amine-containing quenching agent.[9][12] |
| Ethanolamine | 20 - 50 mM | 15 minutes | Room Temperature | An alternative primary amine quenching agent.[9] |
Experimental Protocols
Protocol 1: General Procedure for Blocking Non-Specific Binding
-
Prepare Blocking Buffer: Dissolve the chosen blocking agent (e.g., 3% w/v BSA) in an appropriate amine-free buffer (e.g., PBS or HEPES) at the desired pH.
-
Incubation: Add the blocking buffer to your reaction vessel or protein sample. Ensure the surface or all proteins are fully exposed to the blocking solution.
-
Incubate: Allow the blocking reaction to proceed for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
Washing: If blocking a surface, wash the vessel multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess blocking agent.[5]
-
Proceed with Experiment: Your sample or surface is now ready for the addition of this compound.
Protocol 2: Quenching Excess this compound
-
Complete Primary Reaction: Allow your reaction with this compound to proceed for the desired amount of time.
-
Prepare Quenching Solution: Prepare a stock solution of your quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add Quenching Agent: Add the quenching solution to your reaction mixture to achieve the desired final concentration (e.g., 20-50 mM).
-
Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature with gentle mixing.[9]
-
Proceed with Downstream Analysis: The excess this compound is now neutralized, and you can proceed with your purification or analysis steps.
Visualizations
Caption: Workflow for minimizing non-specific binding.
Caption: Troubleshooting high background signals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. leukocare.com [leukocare.com]
- 11. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in 1-Bromobutane-2,3-dione synthesis
Welcome to the technical support center for the synthesis of 1-Bromobutane-2,3-dione. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and overcoming common challenges associated with this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The most prevalent method is the selective electrophilic alpha-bromination of 2,3-butanedione (also known as biacetyl). This reaction typically involves treating 2,3-butanedione with a brominating agent under acidic conditions to favor the formation of the mono-brominated product.
Q2: Why is my yield of this compound consistently low? A2: Low yields can stem from several factors, including incomplete reaction, formation of side products like dibrominated species, or degradation of the target molecule during reaction or workup. Careful control of stoichiometry and reaction temperature is critical.
Q3: What are the primary side products I should be aware of? A3: The most common side product is 1,1-dibromobutane-2,3-dione, resulting from over-bromination. Under certain conditions, other poly-brominated species can also form. Product degradation via pathways like the Favorskii rearrangement can occur if exposed to basic conditions during workup.
Q4: Is this compound a stable compound? A4: Alpha-haloketones are reactive compounds and can be sensitive to heat, light, and bases.[1] It is advisable to use the product promptly after purification or store it under cold, dark, and inert conditions.
Q5: Which brominating agent is best: Br₂ or N-Bromosuccinimide (NBS)? A5: Both elemental bromine (Br₂) and NBS can be effective. NBS is often considered safer and easier to handle than liquid bromine.[2] The choice may depend on reaction scale, safety protocols, and desired selectivity, as summarized in the data tables below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive brominating agent (e.g., old NBS). 2. Insufficient reaction time or temperature. 3. Ineffective acid catalyst. | 1. Use freshly recrystallized NBS or a new bottle of bromine. 2. Gradually increase reaction time and/or temperature while monitoring the reaction by TLC or GC. 3. Ensure the acid catalyst (e.g., p-TsOH, HBr in acetic acid) is of high purity and used in the correct catalytic amount. |
| Presence of Significant Dibromo Side Product | 1. Incorrect stoichiometry (excess brominating agent). 2. Reaction temperature is too high, increasing reaction rate indiscriminately. 3. Use of basic conditions, which promotes rapid, exhaustive bromination.[3] | 1. Use a strict 1:1 or slightly less than 1:1 molar ratio of 2,3-butanedione to the brominating agent. Add the brominating agent dropwise to the ketone solution. 2. Maintain a lower reaction temperature (e.g., 0-25 °C) to improve selectivity for mono-bromination. 3. Strictly maintain acidic conditions. The HBr generated as a byproduct helps keep the reaction acidic.[3] |
| Product Decomposes During Workup | 1. Use of strong bases (e.g., NaOH, KOH) for washing, which can induce Favorskii rearrangement or other degradation pathways. 2. Excessive heat applied during solvent removal or distillation. | 1. Neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at low temperatures. 2. Remove solvent under reduced pressure at low temperatures (rotary evaporation). If distillation is required, use high vacuum to lower the boiling point. |
| Reaction Mixture is Dark Brown/Black | 1. Charring or polymerization caused by excessively high temperatures or reaction with a strong, concentrated acid catalyst. 2. Reaction with impurities in the starting material. | 1. Ensure localized heating is avoided by using a water/oil bath and vigorous stirring. Add the brominating agent slowly to control the exotherm. 2. Purify the 2,3-butanedione starting material by distillation if its purity is questionable. |
Data Presentation
Table 1: Influence of Brominating Agent on Yield & Selectivity
| Brominating Agent | Typical Solvent | Catalyst | Relative Safety | Typical Selectivity (Mono:Di) | Notes |
| Br₂ | Acetic Acid, Dioxane | HBr (in situ) | Low (Corrosive, toxic vapor) | Good to Excellent | Highly effective but requires handling in a fume hood with appropriate PPE.[2] |
| NBS | Chloroform, CCl₄ | p-TsOH, HBr | High (Crystalline solid) | Excellent | Easier to handle, often gives cleaner reactions with better control over stoichiometry.[4] |
| Pyr. HBr·Br₂ | Acetic Acid | None needed | Medium (Solid, but releases Br₂) | Good | A solid source of bromine that is less hazardous to dispense than liquid Br₂.[2] |
Table 2: Effect of Reaction Conditions on Outcome
| Parameter | Condition A (Optimized for Yield) | Condition B (Prone to Side Products) | Expected Outcome |
| Temperature | 0 - 25 °C | 50 - 80 °C | Lower temperatures favor selective mono-bromination. |
| Stoichiometry (Br⁺ : Ketone) | 0.95 : 1.0 | 1.2 : 1.0 | A substoichiometric amount of brominating agent ensures complete consumption and minimizes over-bromination. |
| Addition Rate | Slow, dropwise addition | Rapid, bulk addition | Slow addition prevents temperature spikes and localized high concentrations of the brominating agent. |
| pH Condition | Acidic (e.g., cat. HBr) | Basic (e.g., NaOEt) | Acidic conditions control the reaction via enol formation, while basic conditions lead to rapid, uncontrolled poly-bromination via the enolate.[3] |
Experimental Protocols
Protocol: Acid-Catalyzed Bromination of 2,3-Butanedione
This protocol is a representative method for the selective mono-bromination of 2,3-butanedione.
Materials:
-
2,3-Butanedione (diacetyl), distilled (8.61 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (17.0 g, 95 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.95 g, 5 mmol)
-
Chloroform (CHCl₃), 200 mL
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-butanedione and p-TsOH in 150 mL of chloroform.
-
Cool the flask in an ice-water bath to 0 °C.
-
In a separate flask, dissolve the NBS in 50 mL of chloroform. Gentle warming may be required. Cool the solution back to room temperature before adding it to the dropping funnel.
-
Add the NBS solution dropwise to the stirred 2,3-butanedione solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of cold water, 100 mL of cold saturated NaHCO₃ solution (caution: pressure buildup from CO₂ evolution), and finally 100 mL of brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the chloroform solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellowish oil, can be purified further by vacuum distillation if necessary.
Visualizations
Diagrams of Reaction and Troubleshooting Logic
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. file.scirp.org [file.scirp.org]
Technical Support Center: Removal of Excess 1-Bromobutane-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 1-bromobutane-2,3-dione from a reaction mixture.
Troubleshooting Guides
This section offers structured approaches to address common issues related to the purification of reaction mixtures containing residual this compound.
Issue 1: Presence of a Persistent, Polar Impurity Suspected to be this compound
Initial Assessment:
-
Thin Layer Chromatography (TLC): Spot the crude reaction mixture against a standard of this compound. Use a moderately polar eluent system (e.g., 30% ethyl acetate in hexanes). The dione is expected to be a relatively polar spot.
-
Proton NMR of Crude Mixture: Look for the characteristic singlet of the methyl group adjacent to the dione functionality.
Recommended Solutions:
-
Aqueous Workup with a Mild Base: Unreacted this compound can potentially be hydrolyzed or undergo other reactions under basic conditions to form more water-soluble byproducts that can be removed in the aqueous phase.
-
Selective Quenching: Introduce a nucleophilic quenching agent to selectively react with the excess electrophilic this compound.
-
Bisulfite Extraction: This method is effective for removing reactive ketones by forming a water-soluble adduct.[1][2]
-
Column Chromatography: If the desired product has a significantly different polarity, column chromatography can be an effective purification method.
Frequently Asked Questions (FAQs)
This section provides direct answers to specific questions regarding the removal of this compound.
Q1: What are the general chemical properties of this compound that are relevant for its removal?
This compound is a relatively polar molecule due to the two carbonyl groups. It is an α-haloketone, which makes it a good alkylating agent and susceptible to nucleophilic attack at the carbon bearing the bromine atom.[3] The diketone functionality also presents reactive sites for nucleophilic addition. It is soluble in many common organic solvents.
Q2: How can I quench excess this compound in my reaction mixture?
You can quench excess this compound by adding a nucleophilic scavenger. The choice of quenching agent should be guided by the stability of your desired product to the nucleophile and the reaction conditions.
Recommended Quenching Agents:
-
Primary or Secondary Amines: Amines can react with the α-haloketone.[3] A simple, volatile amine like diethylamine or a resin-bound amine can be used for easy removal.
-
Thiols: Thiols are excellent nucleophiles and will readily react with the α-haloketone. A common choice is 2-mercaptoethanol.
-
Arginine or other Guanidinium Salts: The guanidinium group of arginine is known to react with α,β-dicarbonyl compounds to form stable cyclic adducts.[4][5] This can be a highly selective method for trapping the dione.
Q3: Can I use a simple aqueous wash to remove this compound?
A simple water wash may not be very effective due to the organic solubility of this compound. However, adjusting the pH of the aqueous wash can improve its removal. Washing with an aqueous solution of a mild base (e.g., sodium bicarbonate) can promote hydrolysis of the α-haloketone, increasing its water solubility.
Q4: Is sodium bisulfite extraction a suitable method for removing this compound?
Yes, sodium bisulfite extraction is a highly effective method for removing aldehydes and unhindered ketones.[1][2] this compound, being a reactive diketone, is a good candidate for this procedure. The bisulfite ion adds to one of the carbonyl groups to form a water-soluble α-hydroxysulfonate salt, which can then be separated in the aqueous layer.
Q5: What are the key considerations for purifying my product from this compound using column chromatography?
-
Polarity Difference: This method is most effective when there is a significant difference in polarity between your desired product and this compound.
-
Stationary Phase: Silica gel is a suitable stationary phase for separating polar compounds.[6]
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) will likely provide the best separation.[6]
Experimental Protocols
Protocol 1: Quenching with a Thiol
Objective: To selectively react excess this compound with a thiol scavenger.
Materials:
-
Crude reaction mixture containing this compound.
-
2-Mercaptoethanol
-
Diethyl ether (or another suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cool the crude reaction mixture to 0 °C in an ice bath.
-
For every 1 equivalent of excess this compound estimated, add 1.2 equivalents of 2-mercaptoethanol dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of the this compound spot by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Quantitative Data Comparison:
| Parameter | Expected Outcome |
| Reaction Time | 1.5 - 2.5 hours |
| Efficiency | High, typically >95% conversion of the excess reagent. |
| Workup | Standard extractive workup. |
| Product Compatibility | Not suitable for products that are sensitive to thiols. |
Protocol 2: Sodium Bisulfite Extraction
Objective: To remove excess this compound by forming a water-soluble bisulfite adduct.
Materials:
-
Crude reaction mixture.
-
Saturated aqueous sodium bisulfite solution.
-
Diethyl ether (or another suitable organic solvent).
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Dilute the crude reaction mixture with diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 2-3 minutes. A white precipitate of the bisulfite adduct may form at the interface.
-
Separate the aqueous layer.
-
Repeat the extraction with fresh saturated sodium bisulfite solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Quantitative Data Comparison:
| Parameter | Expected Outcome |
| Procedure Time | 20 - 30 minutes |
| Efficiency | High, especially for unhindered ketones. |
| Workup | Liquid-liquid extraction. |
| Product Compatibility | Broad compatibility, but may not be suitable for products that also react with bisulfite. |
Visualizations
Diagram 1: General Workflow for Removal of Excess Reagent
Caption: General workflow for the removal of excess reagents from a reaction mixture.
Diagram 2: Decision Tree for Removal Method Selection
Caption: Decision tree for selecting the appropriate removal method for this compound.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisulfite - Wikipedia [en.wikipedia.org]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
Technical Support Center: Characterization of 1-Bromobutane-2,3-dione Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the characterization of adducts formed by the bifunctional reagent 1-Bromobutane-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to modify proteins?
This compound is a bifunctional chemical reagent. It contains two reactive sites: an α-dicarbonyl group and a brominated carbon. The α-dicarbonyl moiety is highly reactive towards the guanidinium group of arginine residues, while the bromine atom is susceptible to nucleophilic substitution by residues such as cysteine and lysine. This dual reactivity allows it to be used as a probe for protein structure, potentially forming both mono-adducts and cross-links.
Q2: Which amino acid residues are the primary targets for this compound?
The primary targets for this compound are:
-
Arginine: The α-dicarbonyl group reacts readily with the guanidinium side chain of arginine.
-
Cysteine and Lysine: The bromine atom can be displaced by nucleophilic attack from the thiol group of cysteine or the primary amine of lysine.
Q3: What are the expected mass shifts for adducts with this compound?
The expected mass shifts depend on the type of adduct formed. The molecular weight of this compound is 164.99 g/mol .
-
Arginine Adducts: The reaction with the dicarbonyl can lead to the formation of a dihydroxyimidazolidine, resulting in a mass increase of 72 Da, or a subsequent dehydration to a hydroimidazolone, with a mass increase of 54 Da.[1]
-
Cysteine/Lysine Adducts (Mono-adduct): A simple nucleophilic substitution of the bromine atom will result in a mass increase corresponding to the butanedione moiety.
-
Cross-linked Adducts: If both the dicarbonyl and the bromine react with two different residues, a cross-link is formed. The identification of these adducts is more complex and requires specialized data analysis.[2][3]
Troubleshooting Guides
Mass Spectrometry Analysis
Problem: I am not seeing the expected isotopic pattern for my brominated peptide.
-
Possible Cause: A peptide containing a single bromine atom should exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[4] If you are not observing this, it could be due to low signal intensity or the presence of multiple bromine atoms.
-
Troubleshooting Steps:
-
Improve Signal-to-Noise: Concentrate your sample or increase the amount injected. Optimize ionization source parameters.[4]
-
Check for Multiple Brominations: If you observe M, M+2, and M+4 peaks in a 1:2:1 ratio, your peptide is likely doubly brominated.[4]
-
In-Source Fragmentation: The bromine may be lost in the ion source. Try reducing the source temperature or cone voltage.[4]
-
Problem: I am having difficulty identifying cross-linked peptides.
-
Possible Cause: Cross-linked peptides are often present in low stoichiometry compared to unmodified peptides, making them difficult to detect.[5] Their fragmentation spectra are also more complex, containing fragment ions from both peptide chains.[3]
-
Troubleshooting Steps:
-
Enrichment: Use techniques like size-exclusion chromatography (SEC) to enrich for higher molecular weight cross-linked peptides.[6]
-
Specialized Software: Employ search algorithms specifically designed for cross-linked peptide identification, such as xQuest or MeroX.[1][6]
-
MS-cleavable Cross-linkers (if applicable): For future experiments, consider using MS-cleavable cross-linkers to simplify data analysis.[6]
-
Problem: My mass accuracy for the adducted peptide is poor.
-
Possible Cause: Inaccurate mass measurement can hinder confident identification. This can stem from improper instrument calibration or incorrect identification of the monoisotopic peak.
-
Troubleshooting Steps:
-
Instrument Calibration: Ensure your mass spectrometer is recently and properly calibrated.
-
Monoisotopic Peak Selection: For brominated peptides, ensure you are using the monoisotopic peak (containing 79Br) for mass error calculations, not the M+2 peak.[4]
-
NMR Spectroscopy Analysis
Problem: I am seeing significant chemical shift perturbations in my protein's NMR spectrum after modification, but I'm unsure how to interpret them.
-
Possible Cause: Covalent modification with this compound can cause both localized changes at the modification site and global conformational changes in the protein.
-
Troubleshooting Steps:
-
Assignment of Modified Residues: Use multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA) to assign the backbone resonances of the modified protein. Large chemical shift changes will likely be observed for residues at or near the modification site.
-
Structural Analysis: Use NOESY experiments to identify changes in through-space contacts, which can indicate structural rearrangements.
-
Dynamics Analysis: Perform relaxation experiments to probe for changes in protein dynamics upon modification.
-
Problem: The NMR signals of the modified protein are broad, making analysis difficult.
-
Possible Cause: Modification can sometimes lead to protein aggregation or the introduction of conformational heterogeneity on the NMR timescale.
-
Troubleshooting Steps:
-
Optimize Sample Conditions: Vary the buffer composition (pH, ionic strength) and temperature to find conditions that minimize aggregation.
-
Check for Homogeneity: Use techniques like dynamic light scattering (DLS) to assess the aggregation state of your sample.
-
TROSY-based Experiments: For larger proteins or protein complexes, transverse relaxation-optimized spectroscopy (TROSY)-based experiments can help to sharpen the NMR signals.
-
Quantitative Data Summary
Table 1: Expected Mass Shifts for this compound Adducts
| Amino Acid Residue | Type of Adduct | Mass Shift (Da) | Notes |
| Arginine | Dihydroxyimidazolidine | +72 | Initial adduct with the dicarbonyl moiety.[1] |
| Arginine | Hydroimidazolone | +54 | Dehydrated form of the dihydroxyimidazolidine adduct.[1] |
| Cysteine/Lysine | Mono-adduct (Thioether/Amine) | +85.03 | Nucleophilic substitution of bromine. |
| Multiple | Cross-link | Variable | Depends on the two modified residues and the nature of the linkages. |
Table 2: Isotopic Patterns for Brominated Peptides in Mass Spectrometry
| Number of Bromine Atoms | Peaks Observed | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1[4] |
| 2 | M, M+2, M+4 | 1:2:1[4] |
Experimental Protocols
Protocol 1: In Vitro Protein Modification with this compound
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., HEPES or phosphate buffer) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) if targeting lysine residues.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Reaction: Add a 10- to 100-fold molar excess of this compound to the protein solution. Incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a sufficient amount of a primary amine-containing buffer (e.g., Tris) or a thiol-containing compound (e.g., DTT), or by buffer exchange to remove the excess reagent.
-
Analysis: Proceed with mass spectrometry or NMR analysis.
Protocol 2: LC-MS/MS Analysis of Modified Peptides
-
Protein Digestion:
-
Denature the modified protein in 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest with a protease (e.g., trypsin) overnight.[7]
-
-
LC Separation:
-
Acidify the peptide mixture with formic acid.
-
Separate the peptides using a reverse-phase HPLC column with a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
-
MS/MS Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
Visualizations
References
- 1. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on 1-Bromobutane-2,3-dione reaction kinetics
Technical Support Center: Reaction Kinetics of 1-Bromobutane
Welcome to the technical support center for the study of 1-bromobutane reaction kinetics. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The focus is on the well-characterized S(_N)2 reaction of 1-bromobutane with sodium iodide in acetone, a model system for understanding the principles of bimolecular nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the S(_N)2 reaction rate of 1-bromobutane?
A1: Increasing the temperature increases the rate of the S(_N)2 reaction between 1-bromobutane and a nucleophile. According to collision theory, higher temperatures lead to more frequent collisions between reactant molecules and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:
k = A * e(\textsuperscript{-Ea/RT})
where A is the pre-exponential factor, E(_a) is the activation energy, and R is the ideal gas constant.
Q2: I am observing a slower than expected reaction rate. What are the potential causes?
A2: Several factors can lead to a slow reaction rate for the S(_N)2 reaction of 1-bromobutane. Consider the following:
-
Temperature: Ensure your reaction is being conducted at the specified temperature. A lower temperature will significantly decrease the reaction rate.
-
Reagent Purity: Impurities in 1-bromobutane, sodium iodide, or the acetone solvent can inhibit the reaction.
-
Solvent Polarity: While acetone is a suitable polar aprotic solvent for this reaction, the presence of protic impurities (like water) can solvate the nucleophile, reducing its reactivity.
-
Concentration: Verify the concentrations of your reactants. Lower concentrations will lead to a slower reaction rate.
Q3: Are there any common side reactions to be aware of when reacting 1-bromobutane?
A3: Yes, the most common side reaction is elimination (E2), which competes with the S(_N)2 reaction.[1][2] This is more likely to occur with a strong, sterically hindered base. For the reaction of 1-bromobutane (a primary alkyl halide) with iodide (a good nucleophile but weak base), the S(_N)2 reaction is generally favored. However, increasing the reaction temperature can favor the elimination pathway.[3] Another potential side product is dibutyl ether, which can form under certain conditions.[1]
Q4: How does the choice of leaving group affect the reaction rate?
A4: The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups.[4] For alkyl halides, the reactivity trend is I > Br > Cl > F.[4] Therefore, 1-iodobutane would react slower than 1-bromobutane in a substitution reaction where iodide is the nucleophile, and 1-chlorobutane would react significantly slower than 1-bromobutane under the same conditions.[4][5][6]
Data Presentation
The following tables summarize the quantitative data for the S(_N)2 reaction of 1-bromobutane with sodium iodide in acetone.
Table 1: Rate Constants at Various Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M(\textsuperscript{-1})s(\textsuperscript{-1})) |
| 20 | 293.15 | Data not available in provided search results |
| 30 | 303.15 | Data not available in provided search results |
| 40 | 313.15 | Data not available in provided search results |
Note: While kinetic plots for these temperatures are mentioned, the specific rate constant values were not provided in the search results.
Table 2: Arrhenius Parameters for the Reaction of 1-Bromobutane with NaI in Acetone
| Parameter | Value |
| Activation Energy (E(_a)) | 16.9 kcal/mol |
| Activation Energy (E(_a)) | 70.7 kJ/mol |
Experimental Protocols
Objective: To determine the effect of temperature on the rate of the S(_N)2 reaction between 1-bromobutane and sodium iodide in acetone.
Materials:
-
1-bromobutane
-
Sodium iodide
-
Acetone-
(for NMR studies)d6 -
NMR spectrometer with temperature control
-
NMR tubes
-
Constant temperature water bath
-
Standard laboratory glassware
Methodology:
-
Solution Preparation: Prepare stock solutions of 1-bromobutane and sodium iodide in acetone-
at known concentrations.d6 -
Temperature Equilibration: Set the NMR spectrometer to the desired temperature (e.g., 40°C) and allow it to equilibrate.[9] Also, place the reactant solutions in a separate temperature-controlled bath to reach the target temperature.
-
Reaction Initiation: In a clean, dry NMR tube, mix the pre-heated solutions of 1-bromobutane and sodium iodide.[9]
-
Data Acquisition: Immediately place the NMR tube into the spectrometer and begin acquiring spectra at regular time intervals.[9] The reaction is followed by observing the disappearance of the 1-bromobutane signal and the appearance of the 1-iodobutane signal.[9]
-
Data Analysis: Integrate the relevant peaks in the NMR spectra to determine the concentration of 1-bromobutane at each time point.
-
Kinetic Analysis: Plot the natural logarithm of the 1-bromobutane concentration (ln[BuBr]) versus time. The slope of this line will be the pseudo-first-order rate constant if the concentration of the nucleophile is in large excess. For second-order kinetics, a plot of 1/[BuBr] versus time will be linear.[9]
-
Temperature Variation: Repeat the experiment at different temperatures (e.g., 20°C, 30°C) to determine the rate constant at each temperature.
-
Arrhenius Plot: Plot ln(k) versus 1/T (in Kelvin). The slope of this line is equal to -E(_a)/R, from which the activation energy (E(_a)) can be calculated.
Mandatory Visualization
References
Technical Support Center: 1-Bromobutane-2,3-dione Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Bromobutane-2,3-dione for protein and peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in protein labeling?
This compound is a dicarbonyl reagent that selectively modifies the guanidinium group of arginine residues in proteins and peptides. This specificity allows for targeted labeling and analysis of arginine's role in protein structure and function.
Q2: Which buffers are compatible with this compound labeling experiments?
A selection of buffers can be used for labeling experiments. The choice of buffer can influence the reaction efficiency.
| Buffer | Concentration | pH | Notes |
| Sodium Borate | 50-100 mM | 8.0-9.0 | Can enhance the reaction rate. |
| HEPES | 50-100 mM | 7.5-8.5 | A common non-interfering buffer. |
| Phosphate-Buffered Saline (PBS) | 1X | 7.4 | Widely used, but check for primary amine additives. |
Q3: What are the optimal pH and temperature for the labeling reaction?
The labeling reaction is pH-dependent and is most efficient under alkaline conditions.
| Parameter | Optimal Range | Notes |
| pH | 7.5 - 9.0 | Alkaline pH facilitates the reaction with the guanidinium group. |
| Temperature | 25°C - 37°C | Reaction can proceed at room temperature, but 37°C can increase the rate. |
Q4: What substances can interfere with the labeling reaction?
Certain molecules can compete with arginine for reaction with this compound, reducing labeling efficiency.
| Interfering Substance | Reason for Interference |
| Primary Amines | Compounds containing primary amines (e.g., Tris buffer, glycine, ammonium salts) can react with the dicarbonyl group. |
| Thiols | Free thiol groups (e.g., from cysteine residues or DTT) may also exhibit some reactivity. |
Q5: How can I stop or quench the labeling reaction?
To stop the reaction, the excess this compound should be removed or consumed.
| Quenching Method | Description |
| Buffer Exchange | Use a desalting column or dialysis to remove the unreacted labeling reagent. |
| Addition of a Scavenger | Add a primary amine-containing molecule like Tris or glycine in excess to consume the remaining this compound. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH. | Ensure the reaction buffer is within the recommended alkaline pH range (7.5-9.0). |
| Presence of interfering substances. | Remove any primary amine-containing compounds or thiols from the protein sample before labeling. | |
| Insufficient reagent concentration. | Increase the molar excess of this compound to the protein. | |
| Low reaction temperature or short incubation time. | Increase the incubation temperature to 37°C and/or extend the reaction time. | |
| Non-specific Labeling | Reaction pH is too high. | Lower the pH to the lower end of the optimal range (around 7.5-8.0). |
| High concentration of labeling reagent. | Reduce the molar excess of this compound. | |
| Protein Precipitation | High concentration of organic solvent (if used to dissolve the reagent). | Minimize the volume of organic solvent used to dissolve this compound. |
| Protein instability at the reaction pH or temperature. | Perform a stability test of your protein under the planned reaction conditions without the labeling reagent. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable compatible buffer (e.g., 50 mM sodium borate, pH 8.3) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free from primary amines or thiols. If necessary, perform a buffer exchange using a desalting column.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF (e.g., 100 mM).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 50-fold molar excess over the protein).
-
Incubate the reaction mixture at 25°C or 37°C for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Alternatively, immediately proceed to remove the excess reagent.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Visualizations
Caption: Reaction of this compound with an arginine residue.
Caption: General workflow for protein labeling with this compound.
Validation & Comparative
A Comparative Guide to Arginine Modification: 1-Bromobutane-2,3-dione vs. Phenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
The specific chemical modification of arginine residues in proteins is a critical tool for elucidating protein structure-function relationships, identifying active site residues, and developing novel bioconjugates and therapeutics. The guanidinium group of arginine, with its positive charge and high pKa, plays a pivotal role in molecular recognition, enzymatic catalysis, and protein-protein interactions. This guide provides a detailed comparison of two reagents for arginine modification: the well-established phenylglyoxal and the less characterized 1-Bromobutane-2,3-dione.
While phenylglyoxal is a widely used and extensively documented reagent for targeting arginine residues, data on the application of this compound for similar purposes is notably scarce in the current scientific literature. Therefore, this guide will present a comprehensive overview of the experimental data available for phenylglyoxal and offer a theoretical consideration of this compound's potential reactivity based on the known chemistry of related compounds.
Phenylglyoxal: The Established Standard
Phenylglyoxal is an α-dicarbonyl compound that has long been the reagent of choice for the specific modification of arginine residues under mild conditions.[1][2] It reacts with the guanidinium group of arginine to form a stable cyclic adduct.[3][4]
Quantitative Data for Phenylglyoxal
| Parameter | Value/Condition | References |
| Optimal pH | 7.0 - 9.0 | [3] |
| Reaction Temperature | 25°C - 37°C | [3] |
| Stoichiometry | 2 molecules of phenylglyoxal per arginine residue | [5][6] |
| Adduct Stability | Stable, particularly under mildly acidic conditions (below pH 4) | [7] |
| Specificity | High for arginine. Some side reactions with lysine and N-terminal α-amino groups may occur with prolonged incubation or large excess of the reagent. | [1][2][5] |
| Reaction Rate | The initial rate of reaction with arginyl compounds at pH 9.0 is significantly faster than that of (p-hydroxyphenyl)glyoxal in the absence of borate. | [8] |
Reaction Mechanism of Phenylglyoxal with Arginine
The reaction of phenylglyoxal with the guanidinium group of arginine proceeds through the formation of a di-adduct, leading to a stable heterocyclic product.
Experimental Protocol: Arginine Modification with Phenylglyoxal
The following is a general protocol for the modification of arginine residues in a protein using phenylglyoxal. Researchers should optimize the conditions for their specific protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Phenylglyoxal (PG) solution (freshly prepared)
-
Quenching solution (e.g., Tris buffer)
-
Materials for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of approximately 2-3 mg/mL.[4]
-
Add the freshly prepared phenylglyoxal solution to the protein solution to achieve the desired final concentration (e.g., 0.1–10 mM).[4] The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature (e.g., 22°C) or 37°C for a specified time (e.g., 1 hour).[4] The reaction progress can be monitored by activity assays or mass spectrometry.
-
Quench the reaction by adding a quenching solution or by removing excess reagent through dialysis or gel filtration.
-
Analyze the extent of modification using techniques such as mass spectrometry to identify modified arginine residues or using a TNBSA assay to quantify the decrease in primary amines (as an indirect measure of arginine modification).[4]
This compound: A Theoretical Consideration
Direct experimental data on the use of this compound for arginine modification is currently lacking in the peer-reviewed literature. However, its chemical structure, featuring both a dicarbonyl group (similar to phenylglyoxal and 2,3-butanedione) and an α-haloketone moiety, suggests a potential for reactivity towards several amino acid residues.
Potential Reactivity
-
Dicarbonyl Group: The 2,3-dione functionality is analogous to that of 2,3-butanedione, a known arginine-modifying reagent.[9] This group is expected to react with the guanidinium group of arginine, likely forming a cyclic adduct. The reaction with 2,3-butanedione is enhanced in the presence of borate buffer.[9]
-
α-Haloketone Moiety: The bromine atom at the 1-position makes this compound an α-haloketone. α-Haloketones are known to be reactive alkylating agents that can modify nucleophilic amino acid side chains, including cysteine, histidine, and lysine.
Given these two reactive groups, this compound has the potential to be a bifunctional reagent. However, this could also lead to a lack of specificity, with potential cross-linking or modification of multiple amino acid types.
Inferred Comparison with Phenylglyoxal
| Feature | Phenylglyoxal (Established) | This compound (Inferred) |
| Reactive Moiety | α-Dicarbonyl | α-Dicarbonyl and α-Haloketone |
| Primary Target | Arginine | Potentially Arginine, Cysteine, Histidine, Lysine |
| Specificity | High for Arginine | Potentially lower due to multiple reactive groups |
| Adduct Stability | Stable cyclic adduct | Unknown, adduct with arginine may be similar to butanedione adduct. Alkylated residues would be stable. |
| Side Reactions | Lysine and N-termini at high concentrations/long incubation | Potentially significant with Cys, His, and Lys due to the α-haloketone |
Experimental Workflow for Arginine Modification
The following diagram illustrates a general workflow for experiments involving arginine modification.
Conclusion
Phenylglyoxal is a well-characterized and reliable reagent for the specific modification of arginine residues in proteins. Its high specificity and the stability of the resulting adduct make it a valuable tool for researchers. A wealth of literature is available to guide the design and execution of experiments using phenylglyoxal.
In contrast, this compound remains an uncharacterized reagent in the context of arginine modification. Its chemical structure suggests potential reactivity towards arginine via its dicarbonyl group, but the presence of an α-haloketone raises concerns about its specificity. Further experimental investigation is required to determine the utility of this compound as a selective arginine-modifying agent and to compare its performance directly with established reagents like phenylglyoxal. Researchers interested in novel arginine modification chemistry may find this compound to be a subject worthy of exploration, but those requiring a well-understood and specific modification should continue to rely on phenylglyoxal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of functional arginine residues in purified bovine testicular hyaluronidase with butane-2, 3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arginine-Specific Protein Labeling: 1,2-Cyclohexanedione vs. 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry and proteomics, the selective modification of amino acid residues is a cornerstone for elucidating protein structure, function, and interactions. The guanidinium side chain of arginine, with its unique chemical properties, presents a specific target for such modifications. This guide provides a comprehensive comparison of two dicarbonyl reagents, the well-established 1,2-cyclohexanedione and the less-characterized 1-Bromobutane-2,3-dione, for the specific labeling of arginine residues in proteins.
This comparison draws upon published experimental data for 1,2-cyclohexanedione and infers the potential reactivity of this compound based on its structural analogue, butane-2,3-dione (diacetyl), due to the current absence of specific protein labeling studies involving this compound.
Performance Comparison at a Glance
The selection of a labeling reagent is dictated by factors such as reaction efficiency, specificity, and the stability of the resulting modification. Below is a summary of the key characteristics of 1,2-cyclohexanedione and the anticipated properties of this compound.
| Feature | 1,2-Cyclohexanedione | This compound (inferred from Butane-2,3-dione) |
| Specificity | High for arginine residues. | Expected to be high for arginine residues. |
| Reaction pH | Alkaline (typically pH 8-9). | Alkaline (e.g., pH 8.3).[1] |
| Reaction Temperature | Room temperature to 37°C. | 25°C to 37°C. |
| Adduct Stability | Reversible, particularly in the absence of borate. Can be stabilized by borate. | The modification by butane-2,3-dione can be reversible.[2] |
| Reaction Kinetics | Pseudo-first-order kinetics have been reported.[3] | Pseudo-first-order kinetics observed for butane-2,3-dione.[1] |
| Monitoring | Loss of unmodified arginine via amino acid analysis. | Loss of unmodified arginine via amino acid analysis. |
Reaction Mechanisms
The reaction of α-dicarbonyl compounds with the guanidinium group of arginine proceeds through the formation of a cyclic adduct.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these labeling reagents.
Protocol 1: Labeling of Proteins with 1,2-Cyclohexanedione
This protocol is adapted from studies on the modification of human growth hormone.[3]
Materials:
-
Protein of interest
-
1,2-cyclohexanedione
-
Sodium borate buffer (0.1 M, pH 8.0)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Procedure:
-
Dissolve the protein of interest in the sodium borate buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of 1,2-cyclohexanedione in the same buffer. The final concentration of the reagent should be in molar excess to the arginine residues in the protein (e.g., 10 to 100-fold molar excess).
-
Add the 1,2-cyclohexanedione solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
To stop the reaction and remove excess reagent, dialyze the reaction mixture against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C for 18-24 hours with multiple buffer changes, or use a desalting column.
-
The extent of modification can be determined by amino acid analysis, quantifying the loss of arginine.
Protocol 2: Inferred Protocol for Protein Labeling with this compound
This hypothetical protocol is based on methodologies used for butane-2,3-dione.[1]
Materials:
-
Protein of interest
-
This compound
-
Borate buffer or HEPES buffer (pH 8.3)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Procedure:
-
Dissolve the protein in the chosen buffer (e.g., 0.1 M borate buffer, pH 8.3) to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound. Due to the bromo-substituent, this reagent may be more reactive, so a lower molar excess (e.g., 5 to 50-fold) might be sufficient.
-
Add the reagent to the protein solution and incubate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Monitor the reaction by taking aliquots at different time points to assess the extent of modification or loss of protein activity if applicable.
-
Stop the reaction and remove unreacted reagent by dialysis or gel filtration.
-
Characterize the extent of labeling by amino acid analysis.
Experimental Workflow
The general workflow for protein labeling with these dicarbonyl reagents can be visualized as follows:
Concluding Remarks
1,2-cyclohexanedione is a well-documented and reliable reagent for the specific modification of arginine residues in proteins, with established protocols and predictable outcomes. Its main drawback is the potential reversibility of the adduct, which can be mitigated by the inclusion of borate in the reaction buffer.
This compound remains a largely unexplored reagent for protein labeling. Based on the reactivity of the structurally similar butane-2,3-dione, it is plausible that it will also target arginine residues. The presence of the bromine atom may enhance its reactivity, potentially allowing for faster reaction times or the use of lower reagent concentrations. However, this increased reactivity could also lead to reduced specificity.
For researchers requiring a well-characterized and specific arginine labeling method, 1,2-cyclohexanedione is the recommended choice. For those interested in exploring novel labeling chemistries, this compound presents an intriguing, albeit unvalidated, alternative. Any application of this compound would necessitate thorough characterization of its reactivity, specificity, and the stability of the resulting protein conjugate.
References
Chemoselectivity of 1-Bromobutane-2,3-dione: A Comparative Guide for Arginine Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemoselectivity of 1-bromobutane-2,3-dione for the modification of arginine residues in proteins and peptides. Due to a lack of extensive studies specifically on this compound, this guide draws comparisons with well-characterized α-dicarbonyl reagents, such as phenylglyoxal and 1,2-cyclohexanedione, to infer its potential reactivity and selectivity.
Introduction to Arginine Modification
The modification of arginine residues is a critical tool in chemical biology and drug development for studying protein structure and function. The guanidinium group of arginine is a key site for non-covalent interactions, and its chemical modification can provide valuable insights into protein-protein interactions, enzyme mechanisms, and ligand binding. α-Dicarbonyl compounds are a class of reagents known for their high selectivity towards arginine residues.[1][2] This selectivity is attributed to the unique reactivity of the guanidinium group, which readily condenses with the adjacent carbonyls to form a stable heterocyclic adduct.[1]
This compound: A Profile
This compound is an α-dicarbonyl compound containing a bromine atom on the α-carbon. This feature suggests a dual reactivity: the dicarbonyl moiety is expected to target arginine, while the α-bromo ketone functionality could potentially react with other nucleophilic residues. However, the primary reaction anticipated under controlled conditions is the selective modification of arginine.
Comparative Analysis of Arginine Modification Reagents
While quantitative data for this compound is not extensively available in the literature, a comparison with established arginine-selective reagents can provide a framework for its potential performance.
| Reagent | Typical Yield | Reaction Time | Optimal pH | Optimal Temperature (°C) | Key Features |
| This compound | Data not available | Data not available | Neutral to slightly basic (inferred) | 25-37 (inferred) | Potential for secondary reactions due to α-bromo group. |
| Phenylglyoxal | High | Minutes to hours | 7.0 - 8.0 | 25 - 37 | Well-established, rapid reaction.[3] |
| 1,2-Cyclohexanedione | High | Hours | 8.0 - 9.0 (in borate buffer) | 25 - 40 | Forms a stable adduct, often used for arginine quantification. |
| p-Hydroxyphenylglyoxal | High | Minutes to hours | 7.0 - 8.0 | 25 - 37 | Introduces a phenolic group for further functionalization or detection.[3] |
Inferred Chemoselectivity of this compound
Based on the known reactivity of α-dicarbonyls, this compound is expected to exhibit a primary preference for arginine residues. The reaction likely proceeds through the formation of a cyclic adduct with the guanidinium group.
However, the presence of the α-bromo ketone introduces the possibility of side reactions with other nucleophilic amino acid residues, particularly under harsher conditions (e.g., elevated pH or temperature). The potential for such side reactions necessitates careful optimization of reaction conditions to maximize arginine selectivity.
Potential Reactivity with Other Residues:
-
Cysteine: The thiol group of cysteine is a strong nucleophile and could potentially react with the α-bromo ketone via nucleophilic substitution. This is a common side reaction for α-halo carbonyl compounds.
-
Lysine: The ε-amino group of lysine is also nucleophilic and could react with the α-bromo ketone, although it is generally less reactive than the thiol group of cysteine.
-
Histidine: The imidazole side chain of histidine can act as a nucleophile and may react with the α-bromo ketone.
-
Tyrosine: The phenolic hydroxyl group of tyrosine is generally less reactive but could potentially undergo modification under certain conditions.
To achieve high chemoselectivity for arginine, it is crucial to perform the modification under conditions that favor the reaction with the guanidinium group over competing side reactions. This typically involves maintaining a neutral to slightly basic pH and using the lowest effective concentration of the reagent.
Experimental Protocols
General Protocol for Arginine Modification of a Protein:
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
If the protein contains disulfide bonds that need to be accessible, they can be reduced with a reagent like DTT, followed by alkylation with iodoacetamide to prevent re-oxidation. This step should be performed prior to arginine modification.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
-
Modification Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Monitor the reaction progress by a suitable method, such as mass spectrometry, to determine the extent of modification.
-
-
Quenching and Purification:
-
Quench the reaction by adding a scavenger for the excess reagent, such as a primary amine (e.g., Tris buffer).
-
Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
-
-
Analysis:
-
Analyze the modified protein using techniques like mass spectrometry (to confirm the mass shift corresponding to the modification), amino acid analysis (to quantify the loss of arginine), or functional assays (to assess the impact of the modification).
-
Visualizations
Caption: Proposed reaction pathway for the modification of an arginine residue with this compound.
Caption: General experimental workflow for the modification of arginine residues in a protein.
Conclusion
This compound is a promising reagent for the selective modification of arginine residues, leveraging the established reactivity of α-dicarbonyl compounds. However, the presence of an α-bromo substituent necessitates careful experimental design to mitigate potential side reactions with other nucleophilic amino acids. Researchers and drug development professionals should perform thorough optimization and characterization to ensure the desired chemoselectivity for their specific application. Further studies are warranted to fully elucidate the quantitative selectivity and reaction kinetics of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]
- 4. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Validation of Arginine Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reagents for the chemical modification of arginine residues in proteins, with a focus on validation by mass spectrometry. We will delve into the specifics of 1-bromobutane-2,3-dione and compare its hypothetical performance with established alternatives, namely phenylglyoxal and 1,2-cyclohexanedione. This document offers supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the appropriate reagent and in the analysis of the resulting modifications.
Introduction to Arginine Modification
The modification of arginine residues is a critical tool in proteomics for studying protein structure, function, and interactions. The guanidinium group of arginine is a primary target for dicarbonyl compounds, leading to stable adducts that can be readily analyzed by mass spectrometry. This analysis allows for the identification of reactive arginine residues, providing insights into active sites, protein-protein interaction interfaces, and post-translational modifications.
Comparison of Arginine-Modifying Reagents
The selection of a modifying reagent is dependent on the specific research question, the desired reactivity, and the analytical method. Below is a comparison of this compound with phenylglyoxal and 1,2-cyclohexanedione.
Table 1: Comparison of Arginine-Modifying Reagents for Mass Spectrometry
| Feature | This compound (Hypothetical) | Phenylglyoxal | 1,2-Cyclohexanedione |
| Molecular Formula | C₄H₅BrO₂ | C₈H₆O₂ | C₆H₈O₂ |
| Molecular Weight | 164.99 g/mol | 134.13 g/mol | 112.13 g/mol |
| Reactive Moiety | α-Bromo dicarbonyl | α-Ketoaldehyde | α-Dicarbonyl |
| Specificity | Primarily arginine; potential for cysteine reactivity due to the bromo group. | Highly specific for arginine. | Highly specific for arginine. |
| Reaction Product(s) | Forms a stable heterocyclic adduct with the guanidinium group. The bromine atom may be retained or lost. | Forms a 1:1 or 2:1 adduct with the guanidinium group.[1] | Forms a stable adduct with the guanidinium group.[1] |
| Monoisotopic Mass Shift (Da) | +163.947 (Bromine retained) | +116.026 (1:1 adduct, -2H₂O), +250.052 (2:1 adduct, -4H₂O) | +94.037 (-H₂O) |
| Advantages | The bromine atom could potentially be used as a handle for further derivatization or as a heavy isotope label. | Well-characterized reaction with extensive literature support.[2][3][4] | Forms a stable adduct under mild conditions.[1][5][6] |
| Disadvantages | Limited literature available; reactivity and byproducts are not well-characterized. Potential for off-target reactions. | Can form multiple adducts, complicating data analysis.[1] | Reaction can be slow. |
| Typical Reaction Conditions | Alkaline pH (8-9), room temperature to 37°C. | Alkaline pH (7-9), 25-37°C.[2] | Borate buffer, alkaline pH, room temperature.[1] |
Reaction Pathways and Mass Spectrometry Validation
The validation of arginine modifications by mass spectrometry relies on the precise measurement of mass shifts in both the intact peptide (MS1) and its fragments (MS/MS).
Reaction of this compound with Arginine (Hypothetical)
This compound contains two reactive centers: a dicarbonyl moiety and an α-bromo ketone. The dicarbonyl is expected to react with the guanidinium group of arginine to form a stable heterocyclic adduct. The bromine atom's fate is less certain without experimental data; it could be retained, eliminated, or participate in a secondary reaction. The most straightforward assumption is its retention, leading to a significant mass shift.
Caption: Hypothetical reaction of this compound with an arginine residue.
Mass Spectrometry Workflow for Validation
The general workflow for validating a protein modification by mass spectrometry involves several key steps, from sample preparation to data analysis.
Caption: General workflow for the validation of protein modifications by mass spectrometry.
Experimental Protocols
Below are detailed protocols for the modification of proteins with the discussed reagents and subsequent analysis by mass spectrometry.
Protocol 1: Protein Modification with Arginine-Specific Reagents
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, or 50 mM sodium borate, pH 8.0) to a final concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
This compound: Prepare a 100 mM stock solution in a water-miscible organic solvent (e.g., DMSO or acetonitrile).
-
Phenylglyoxal: Prepare a 100 mM stock solution in water or buffer.
-
1,2-Cyclohexanedione: Prepare a 100 mM stock solution in water or buffer.
-
-
Modification Reaction:
-
Add the modifying reagent to the protein solution to a final concentration of 1-10 mM. The optimal concentration and reaction time should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Quench the reaction by adding a scavenger (e.g., an excess of free arginine or Tris buffer) or by buffer exchange into a reagent-free buffer using a desalting column.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Separation:
-
Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a data-dependent acquisition method, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).
-
Include the expected mass shifts for the modifications in the acquisition method if possible, or use a data-independent acquisition approach.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine that allows for the specification of variable modifications (e.g., Mascot, MaxQuant, or Proteome Discoverer).
-
Specify the calculated monoisotopic mass shifts for the respective arginine modifications.
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for the presence of fragment ions (b- and y-ions) that confirm the location of the modification.
-
Conclusion
The validation of arginine modifications by mass spectrometry is a powerful technique for probing protein structure and function. While established reagents like phenylglyoxal and 1,2-cyclohexanedione offer reliable methods for arginine modification, the exploration of novel reagents such as this compound could provide new avenues for chemical proteomics. The hypothetical reactivity of this compound suggests it could be a valuable tool, though experimental validation is necessary. The protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute experiments for the successful identification and characterization of arginine-modified proteins.
References
- 1. A Workflow of MS/MS Data Analysis to Maximize the Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biovera.com.au [biovera.com.au]
- 3. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]
- 4. Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massShift: Calculate the mass difference of modified peptides. in Peptides: Calculate Indices and Theoretical Physicochemical Properties of Protein Sequences [rdrr.io]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Arginine Modification in Proteins
For Researchers, Scientists, and Drug Development Professionals
The specific chemical modification of arginine residues in proteins is a cornerstone technique for elucidating protein structure-function relationships, identifying active sites, and developing novel therapeutics. While a variety of reagents have been developed for this purpose, selecting the optimal one depends on the specific experimental goals, such as the desired reactivity, selectivity, and whether the modification needs to be reversible. This guide provides an objective comparison of several common and novel reagents for arginine modification, supported by experimental data and detailed protocols.
Performance Comparison of Arginine Modification Reagents
The selection of a suitable reagent for arginine modification is a critical decision in experimental design. The following tables summarize the key performance indicators for a range of established and novel reagents, providing a quantitative basis for comparison.
Table 1: Reaction Conditions and Efficiency of Common Arginine Modification Reagents
| Reagent | Typical Yield | Reaction Time | Optimal pH | Optimal Temperature (°C) | Key Features |
| 1,2-Cyclohexanedione (CHD) | Up to 90% of accessible arginines[1] | 2-3 hours[1] | 8.0 - 9.0 (in borate buffer)[1][2] | 25 - 40[1][2] | Well-established, commercially available, reversible with hydroxylamine.[2] |
| Phenylglyoxal (PGO) | High, but can vary | 1 hour | 7.0 - 9.0[3] | 25 - 37[3] | Forms stable adducts, widely used in biochemical studies.[3] |
| p-Hydroxyphenylglyoxal (HPGO) | Variable | Slower than PGO[4] | 8.0 - 9.0[5] | Not specified | Allows for spectrophotometric determination of modified arginines.[5] |
| Ninhydrin | Effective | Rapid | 8.0[6] | 25[6] | Reversible modification, can also react with lysine and thiol groups.[6] |
| Camphorquinone-10-sulfonic acid | Effective | ~24 hours | 9.0 (in borate buffer) | 37 | Reversible with o-phenylenediamine, water-soluble. |
Table 2: Performance of Novel Arginine Modification Reagents
| Reagent | Typical Yield | Reaction Time | Optimal pH | Optimal Temperature (°C) | Key Features |
| Diketopinic acid | Mono-labeled: 37-44%, Double-labeled: 12-30% on antibodies[7][8] | ~20 hours for complete reaction with free arginine | 7.5 - 9.0 (in borate buffer)[9] | 37 | Reversible modification, possesses a handle for further conjugation.[1][9] |
| CHD-Azide Conjugate | Effective for labeling | 2 hours | Alkaline (e.g., 200 mM NaOH) | 37 | Enables bio-orthogonal click chemistry for enrichment and detection.[10][11] |
Experimental Protocols
Detailed and reproducible methodologies are essential for successful protein modification studies. The following sections provide step-by-step protocols for key cited experiments.
Protocol 1: General Procedure for Arginine Modification with 1,2-Cyclohexanedione (CHD)
This protocol is adapted from studies on the modification of various proteins.[12][13]
-
Protein Preparation: Dissolve the target protein in 0.2 M sodium borate buffer, pH 9.0.
-
Reagent Addition: Prepare a fresh solution of 1,2-cyclohexanedione in the same borate buffer. Add the CHD solution to the protein solution to achieve a final concentration that represents a molar excess over the total arginine residues (e.g., 15-fold molar excess).
-
Incubation: Incubate the reaction mixture at 35-37°C for 2-3 hours in the dark.
-
Termination and Purification: Stop the reaction by removing the excess reagent through dialysis against a suitable buffer (e.g., 0.1 M ammonium bicarbonate) or by using a desalting column.
-
Analysis: Determine the extent of modification using amino acid analysis after acid hydrolysis or by mass spectrometry.
-
(Optional) Reversal of Modification: To regenerate arginine residues, incubate the modified protein in 0.5 M hydroxylamine at pH 7.0 and 37°C for 7-8 hours.[2]
Protocol 2: Arginine Modification using Phenylglyoxal (PGO)
This protocol is based on established methods for PGO-based modification.[3]
-
Protein Solution: Dissolve the protein of interest in 100 mM potassium phosphate buffer, pH 8.0.
-
Reagent Preparation: Prepare a stock solution of phenylglyoxal hydrate in the same buffer.
-
Reaction Initiation: Add the phenylglyoxal solution to the protein solution to the desired final concentration (e.g., 0.1-10 mM).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature (approximately 22°C).
-
Reaction Quenching: The reaction can be stopped by placing the sample on ice or by adding a quenching reagent like excess arginine.
-
Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Analysis: The extent of modification can be analyzed by mass spectrometry to identify modified arginine residues.
Protocol 3: Arginine Labeling with CHD-Azide for Click Chemistry
This protocol outlines the use of a bio-orthogonal reagent for subsequent enrichment.[11]
-
Labeling Reaction:
-
For a peptide sample (e.g., 1 mM, 5 µL), add 5 µL of 30 mM CHD-Azide reagent prepared in 200 mM sodium hydroxide solution.
-
Incubate the reaction for 2 hours at 37°C with agitation.
-
Dry the sample in a SpeedVac.
-
-
Protein Digestion (if applicable): If a protein was labeled, proceed with a standard in-solution or in-gel digestion protocol (see Mass Spectrometry Workflow).
-
Click Reaction for Biotinylation:
-
Resuspend the azide-labeled peptides in a suitable buffer.
-
Add a biotin-alkyne reagent (e.g., biotin-PEG4-alkyne), a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to proceed.
-
-
Enrichment: The now biotinylated peptides can be enriched using streptavidin-based affinity chromatography (e.g., streptavidin beads).
-
Mass Spectrometry Analysis: Elute the enriched peptides and analyze by LC-MS/MS to identify the modified arginine residues.
Visualizing Arginine Modification in Biological Contexts
Signaling Pathways Involving Arginine Modification
Arginine methylation, a key post-translational modification, plays a significant role in regulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the involvement of arginine modification in the JAK/STAT and MAPK signaling cascades.
Experimental Workflow: Mass Spectrometry Analysis of Arginine-Modified Proteins
The identification of specific arginine modification sites is predominantly achieved through mass spectrometry-based proteomics. The following diagram illustrates a typical workflow for this analysis.
This guide provides a comparative overview of reagents for arginine modification and their application in research. The choice of reagent and methodology should be carefully considered based on the specific research question and the nature of the protein under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Arginine Methylation in Mammals: Who, What, and Why - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Diketopinic Reagent for the Reversible Bioconjugation to Arginine Residues on Native Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of arginine residues in human growth hormone by 1,2-cyclohexanedione: effects on the binding capacity to lactogenic and somatogenic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Potential of 1-Bromobutane-2,3-dione: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of chemical biology and drug discovery, the quest for precise and efficient molecular tools is paramount. 1-Bromobutane-2,3-dione, a versatile α-dicarbonyl compound, is emerging as a potent reagent for the selective modification of proteins and the development of covalent inhibitors. This guide offers a comprehensive comparison of this compound with established alternatives, supported by experimental insights, to assist researchers in making informed decisions for their specific applications.
A Superior Tool for Arginine Modification
The guanidinium group of arginine residues plays a critical role in protein structure and function, participating in electrostatic interactions, hydrogen bonding, and enzyme catalysis. The chemical modification of arginine is a powerful strategy to probe these functions and to develop novel therapeutics. This compound offers distinct advantages in this arena compared to commonly used reagents like phenylglyoxal and 2,3-butanedione.
Key Advantages of this compound:
-
Enhanced Reactivity: The presence of a bromine atom adjacent to one of the carbonyl groups in this compound is hypothesized to increase the electrophilicity of the dicarbonyl system. This heightened reactivity can lead to faster and more efficient modification of arginine residues under milder conditions, minimizing potential damage to the protein of interest.
-
Potential for Irreversible Covalent Bonding: Similar to phenylglyoxal, the reaction of this compound with the guanidinium group of arginine is expected to form a stable, irreversible covalent bond. This is a significant advantage in applications requiring permanent labeling or inhibition, such as in the development of covalent inhibitors for therapeutic purposes. This contrasts with the modification by 2,3-butanedione, which can be reversible, particularly in the absence of borate.
-
Tunable Reactivity: The bromo-substituent offers possibilities for further chemical modifications, potentially allowing for the introduction of reporter tags or other functionalities after the initial protein modification.
Comparative Performance Analysis
While direct comparative kinetic data for this compound is still emerging, we can infer its potential performance based on studies of its close analogs.
| Reagent | Relative Effectiveness (Active Site Arg) | Adduct Stability | Key Characteristics |
| This compound | Potentially High | Expected to be High (Irreversible) | Enhanced electrophilicity due to the bromine atom. |
| Phenylglyoxal | Moderate | High (Irreversible)[1] | Aromatic nature can influence binding and reactivity.[2] |
| 2,3-Butanedione | High[2] | Moderate (Reversible in absence of borate)[1] | Smaller and less sterically hindered. |
Applications in Drug Development: Covalent Inhibition
The ability of this compound to form stable, irreversible covalent bonds with arginine residues makes it a promising candidate for the design of targeted covalent inhibitors. Arginine is a less frequently targeted residue for covalent inhibition compared to cysteine, offering a potential avenue for developing highly selective drugs with novel mechanisms of action.
Logical Workflow for Developing a this compound-based Covalent Inhibitor:
Caption: Workflow for covalent inhibitor development.
Experimental Protocols
While a specific, universally optimized protocol for this compound is application-dependent, the following provides a general framework for the modification of arginine residues in a target protein, adapted from established methods for dicarbonyl reagents.
General Protocol for Protein Modification with this compound:
-
Buffer Preparation: Prepare a buffer solution at a slightly alkaline pH (e.g., 7.5-8.5), such as HEPES or borate buffer. The optimal pH should be determined empirically for each target protein.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) immediately before use.
-
Protein Preparation: Dissolve the target protein in the prepared buffer to a desired concentration.
-
Modification Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. The molar excess of the reagent over the protein will need to be optimized. Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a specific duration.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the excess this compound, such as a primary amine (e.g., Tris buffer).
-
Removal of Excess Reagent: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Analyze the extent of modification using techniques such as mass spectrometry (to identify modified residues and quantify the degree of labeling) and functional assays (to assess the impact of modification on protein activity).
Signaling Pathway Visualization: Hypothetical Inhibition of an Arginine-Dependent Kinase
The following diagram illustrates a hypothetical signaling pathway where a kinase, dependent on a critical arginine residue in its active site, is inhibited by a this compound-based covalent inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound presents a compelling alternative to traditional arginine-modifying reagents, offering the potential for enhanced reactivity and the formation of stable, irreversible covalent adducts. These properties make it a valuable tool for researchers in chemical biology and a promising scaffold for the development of novel covalent inhibitors. Further experimental validation and characterization will undoubtedly solidify its position in the repertoire of essential chemical probes for understanding and manipulating biological systems.
References
Comparative Analysis of 1-Bromobutane-2,3-dione as an Arginine-Specific Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Bromobutane-2,3-dione as a potential chemical probe for the modification of arginine residues in proteins. Due to a lack of direct cross-reactivity studies on this compound, this comparison is based on the known reactivity of similar α-dicarbonyl compounds, such as phenylglyoxal and 2,3-butanedione. These compounds are widely used for targeting the guanidinium group of arginine and their cross-reactivity profiles offer valuable insights into the expected performance of this compound.
Principle of Reactivity
α-Dicarbonyl compounds react with the nucleophilic guanidinium group of arginine residues to form stable adducts. This reaction is the basis for their use as arginine-specific chemical probes in proteomics and drug development. The primary reaction involves the formation of a cyclic addition product. However, the electrophilic nature of the dicarbonyl carbons can also lead to reactions with other nucleophilic amino acid side chains, resulting in cross-reactivity.
Inferred Cross-Reactivity Profile
The following table summarizes the expected, inferred cross-reactivity of this compound with various amino acids, based on the behavior of analogous α-dicarbonyl reagents like phenylglyoxal.[1] It is important to note that the presence of the bromine atom in this compound may influence its reactivity and selectivity profile.
| Amino Acid | Side Chain Nucleophile | Expected Reactivity with this compound | Notes |
| Arginine | Guanidinium group | High | Primary target for α-dicarbonyl compounds, forming stable adducts. |
| Lysine | ε-amino group | Moderate | Can react with α-dicarbonyls, especially at higher pH values where the amino group is deprotonated.[1] |
| Cysteine | Thiol group | Low to Moderate | The thiol group is a potent nucleophile, but its reactivity with α-dicarbonyls is generally lower than with arginine's guanidinium group under typical conditions. |
| Histidine | Imidazole ring | Low | The imidazole nitrogen is nucleophilic but generally shows low reactivity with α-dicarbonyls compared to arginine. |
| Tyrosine | Phenolic hydroxyl group | Very Low | The hydroxyl group is a weak nucleophile and is not expected to react significantly. |
| Serine/Threonine | Aliphatic hydroxyl group | Very Low / Negligible | These hydroxyl groups are generally not reactive towards α-dicarbonyls under physiological conditions. |
| N-terminal α-amino group | α-amino group | Low to Moderate | Can exhibit reactivity similar to the lysine side chain, depending on the pH and the specific protein context.[1] |
Comparison with Alternative Arginine-Specific Probes
Several other chemical probes are available for the modification of arginine residues. The table below compares the inferred properties of this compound with two commonly used alternatives.
| Feature | This compound (Inferred) | Phenylglyoxal | 2,3-Butanedione (Diacetyl) |
| Structure | Aliphatic α-dicarbonyl | Aromatic α-dicarbonyl | Aliphatic α-dicarbonyl |
| Selectivity for Arginine | Expected to be high | High, widely documented[1] | High, but can show side reactions[2][3] |
| Primary Cross-Reactivity | Lysine, N-terminus | Lysine, N-terminus[1] | Lysine |
| Reaction Conditions | Likely mild basic pH | Typically pH 7-8 | Often requires borate buffer for stabilization of the adduct |
| Reversibility | Likely forms stable adducts | Forms stable adducts | The reaction can be reversible in the absence of borate[2] |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of well-defined experiments are necessary. Below is a general protocol that can be adapted for this purpose.
Protocol: Assessing the Cross-Reactivity of this compound
1. Materials:
-
This compound
-
Model peptides with varying amino acid sequences (including arginine, lysine, cysteine, and histidine)
-
A well-characterized protein with a known amino acid sequence and structure (e.g., Ribonuclease A)
-
Reaction buffers (e.g., phosphate buffer, borate buffer) at various pH values (e.g., 7.0, 8.0, 9.0)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
HPLC system
2. Procedure:
-
Peptide Modification Assay:
-
Incubate each model peptide with an excess of this compound in the chosen reaction buffer and pH for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Quench the reaction (e.g., by adding a scavenger like excess arginine or by acidification).
-
Analyze the reaction mixture using mass spectrometry to identify any modified peptides. The mass shift will indicate the covalent addition of the probe.
-
Compare the extent of modification on the arginine-containing peptide versus peptides containing other nucleophilic amino acids to quantify cross-reactivity.
-
-
Protein Modification and Analysis:
-
Incubate the model protein with varying concentrations of this compound.
-
After the reaction, remove excess reagent (e.g., by dialysis or size-exclusion chromatography).
-
Digest the modified protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS to identify the specific amino acid residues that have been modified.
-
Quantify the relative abundance of modified arginine residues versus other modified residues to determine the selectivity of the probe.
-
3. Data Analysis:
-
Calculate the percentage of modification for each nucleophilic amino acid under different conditions (pH, reagent concentration).
-
Determine the selectivity ratio by comparing the modification of arginine to that of other amino acids.
Visualizing Reaction Pathways
The following diagrams illustrate the expected primary reaction of an α-dicarbonyl compound with arginine and a potential cross-reactive pathway with lysine.
Caption: Primary reaction pathway of an α-dicarbonyl with an arginine side chain.
Caption: Potential cross-reactivity pathway of an α-dicarbonyl with a lysine side chain.
Conclusion
While this compound holds promise as a potential arginine-specific chemical probe due to its α-dicarbonyl structure, its cross-reactivity profile requires empirical validation. Based on the behavior of similar compounds, it is expected to exhibit high reactivity towards arginine, with potential cross-reactivity for lysine and N-terminal amino groups. The experimental protocol outlined in this guide provides a framework for researchers to systematically evaluate the selectivity of this compound and determine its suitability for specific applications in chemical biology and drug development. Rigorous characterization is essential before its widespread adoption as a reliable arginine-specific probe.
References
- 1. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of the Butter Flavorant Diacetyl (2,3-Butanedione) with N-α-Acetylarginine: A Model for Epitope Formation with Pulmonary Proteins in the Etiology of Obliterative Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Arginine-Specific Labeling Reagents: Evaluating 1-Bromobutane-2,3-dione and its Alternatives
For researchers, scientists, and drug development professionals, the selective modification of arginine residues in proteins is a cornerstone technique for probing protein function, structure, and interactions. 1-Bromobutane-2,3-dione is one of several α-dicarbonyl compounds utilized for this purpose. This guide provides a comparative analysis of this compound and its commonly used alternatives, with a focus on labeling efficiency, experimental protocols, and reaction mechanisms.
While quantitative data on the labeling efficiency of this compound is not extensively documented in publicly available literature, a comparative assessment with well-characterized reagents such as 1,2-Cyclohexanedione (CHD) and Phenylglyoxal (PG) can inform reagent selection for specific research applications.
Quantitative Comparison of Labeling Efficiency
The selection of an arginine modification reagent is often guided by its labeling efficiency, reaction kinetics, and the stability of the resulting adduct. The following table summarizes available quantitative data for common arginine-specific labeling reagents. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and efficiency can be highly dependent on the specific protein and reaction conditions.
| Reagent | Target Residue | Reported Labeling Efficiency | Key Characteristics |
| This compound | Arginine | Data not readily available | Structurally similar to 2,3-butanedione; quantitative efficiency not widely published. |
| 2,3-Butanedione | Arginine | Data not readily available | A commonly used reagent for arginine modification, though quantitative efficiency data is sparse.[1][2] |
| 1,2-Cyclohexanedione (CHD) | Arginine | Up to 90% modification of accessible arginines | Considered to have superior labeling efficiency compared to phenylglyoxal.[3] |
| Phenylglyoxal (PG) | Arginine | Widely used, but specific percentage efficiency varies. | A well-established reagent for arginine modification.[4] |
| [¹⁸F]Fluorophenylglyoxal ([¹⁸F]FPG) | Arginine | 64 ± 6% (radiochemical conversion) | A specialized reagent for PET imaging applications.[5] |
Experimental Protocols for Arginine Modification
Detailed and reproducible experimental protocols are critical for achieving optimal labeling efficiency and specificity. The following sections provide generalized protocols for the use of 2,3-Butanedione, 1,2-Cyclohexanedione, and Phenylglyoxal.
Protocol for Arginine Modification with 2,3-Butanedione
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., borate buffer)
-
2,3-Butanedione solution
-
Borate buffer (pH 8.0-9.0)
-
Quenching solution (e.g., Tris buffer)
-
Analytical tools for assessing modification (e.g., mass spectrometer)
Procedure:
-
Prepare the protein solution to a final concentration of 1-10 mg/mL in borate buffer.
-
Add a 10- to 100-fold molar excess of 2,3-butanedione to the protein solution.
-
Incubate the reaction mixture at 25-37°C for 1-4 hours.
-
Monitor the reaction progress using a suitable analytical technique.
-
Quench the reaction by adding a quenching solution or by buffer exchange to remove excess reagent.
-
Analyze the labeled protein to determine the extent of modification.
Protocol for Arginine Modification with 1,2-Cyclohexanedione (CHD)
CHD is often favored for its high efficiency.
Materials:
-
Protein of interest
-
1,2-Cyclohexanedione solution
-
Borate buffer (pH 8.0-9.0)[3]
-
Quenching solution or dialysis/desalting columns
Procedure:
-
Dissolve the protein in borate buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of CHD in the same buffer.
-
Add a 20- to 50-fold molar excess of CHD to the protein solution.
-
Incubate the reaction at 37°C for 2-3 hours.[3]
-
Stop the reaction by removing excess CHD through dialysis or gel filtration.
-
Quantify the degree of modification using mass spectrometry or other appropriate methods.
Protocol for Arginine Modification with Phenylglyoxal (PG)
Phenylglyoxal is a classic reagent for targeting arginine residues.
Materials:
-
Protein of interest
-
Phenylglyoxal solution
-
Bicarbonate or phosphate buffer (pH 7.0-9.0)[3]
-
Quenching solution
Procedure:
-
Prepare the protein solution in the chosen buffer at a concentration of 1-10 mg/mL.
-
Add a 50- to 100-fold molar excess of phenylglyoxal to the protein solution.
-
Incubate the mixture at room temperature (25°C) for 2-4 hours.
-
Terminate the reaction by adding a scavenger molecule or by buffer exchange.
-
Analyze the sample to confirm and quantify the modification.
Visualizing the Workflow and Impact of Arginine Labeling
To better understand the experimental process and its biological implications, the following diagrams illustrate a typical protein labeling workflow and the potential impact of arginine modification on a signaling pathway.
References
- 1. Chemical modification of arginines by 2,3-butanedione and phenylglyoxal causes closure of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of an arginyl residue in pepsin by 2,3-butanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dicarbonyl Reagents for Peptide Mapping
For researchers, scientists, and drug development professionals engaged in the intricate work of peptide mapping, the selection of appropriate chemical modification reagents is a critical determinant of experimental success. Dicarbonyl reagents, which selectively target the guanidinium group of arginine residues, are invaluable tools for protein structure and function analysis. This guide provides an objective, data-driven comparison of common dicarbonyl reagents, offering insights into their performance, specificity, and optimal use in peptide mapping workflows.
The modification of arginine residues can provide crucial information about protein conformation, protein-protein interactions, and active site architecture. Dicarbonyl reagents react with the guanidinium group of arginine to form various adducts, which can be readily detected by mass spectrometry. This allows for the differential labeling of accessible versus buried arginine residues, providing a powerful method for probing protein structure in solution.
Performance Comparison of Dicarbonyl Reagents
The ideal dicarbonyl reagent for peptide mapping should exhibit high reactivity and specificity for arginine, form stable adducts that are readily detectable by mass spectrometry, and be compatible with standard peptide mapping workflows. The following table summarizes the key performance characteristics of commonly used dicarbonyl reagents based on available experimental data.
| Feature | Phenylglyoxal (PGO) | 2,3-Butanedione | Glyoxal | Methylglyoxal (MGO) |
| Specificity for Arginine | High; less reactive with lysine.[1] | High | Moderate; reacts with lysine and cysteine.[1] | Moderate; reacts with lysine and cysteine.[1] |
| Reactivity | High; significantly faster than (p-hydroxyphenyl)glyoxal.[2] | Moderate; potentiated by borate buffer.[3] | Moderate | High |
| Adduct Stability | Irreversible and stable.[3] | Reversible upon removal of borate.[3] | Reversible.[4] | Forms both reversible and irreversible adducts.[5] |
| Common Adducts | 1:1 and 2:1 adducts with the guanidinium group.[6] | Forms a cyclic adduct. | Dihydroxyimidazolidine and its degradation products.[4][7] | Dihydroxyimidazolidine and hydroimidazolone.[5][8] |
| Mass Shift (Da) | +118.04 (1:1 adduct, -2H₂O), +252.08 (2:1 adduct, -4H₂O) | +50.04 (-2H₂O) | +58.01 (dihydroxyimidazolidine) | +72.02 (dihydroxyimidazolidine), +54.01 (hydroimidazolone).[5] |
| Optimal pH | 7.0 - 9.0.[6] | ~7.0 - 9.0 (in borate buffer) | Neutral to slightly alkaline | Neutral to slightly alkaline |
Experimental Protocols
A generalized workflow for peptide mapping using dicarbonyl reagents is presented below. Specific modifications to this protocol for each reagent are detailed in the subsequent sections.
General Peptide Mapping Workflow with Dicarbonyl Modification
Caption: Generalized workflow for peptide mapping incorporating dicarbonyl modification of arginine residues.
Reagent-Specific Protocols
Phenylglyoxal (PGO) Modification:
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as 100 mM potassium phosphate, pH 8.0.[9] For intracellular proteins, denaturation (e.g., with 6 M urea or 6 M guanidine hydrochloride), reduction (e.g., with 10 mM DTT at 37°C for 1 hour), and alkylation (e.g., with 55 mM iodoacetamide at room temperature in the dark for 45 minutes) should be performed.
-
PGO Reaction: Add phenylglyoxal to a final concentration of 0.1-10 mM.[9] Incubate the reaction mixture for 1 hour at room temperature.[9]
-
Quenching and Digestion: Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl) or by buffer exchange. Proceed with enzymatic digestion (e.g., trypsin at a 1:20 to 1:50 enzyme-to-substrate ratio) overnight at 37°C.
-
Sample Preparation for MS: Acidify the digest with formic acid to a final concentration of 0.1% and desalt using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
2,3-Butanedione Modification:
-
Protein Preparation: Dissolve the protein in a borate buffer (e.g., 50 mM sodium borate, pH 8.0).
-
2,3-Butanedione Reaction: Add 2,3-butanedione to a final concentration of 10-50 mM. Incubate at 37°C for 2-4 hours. The reaction is potentiated by borate.[3]
-
Removal of Excess Reagent: Due to the reversible nature of the modification, it is crucial to proceed to the next step without extensive delay.[3] Buffer exchange can be performed to remove excess reagent if desired.
-
Digestion and Analysis: Proceed with enzymatic digestion and LC-MS/MS analysis as described for phenylglyoxal.
Glyoxal/Methylglyoxal Modification:
-
Protein Preparation: Dissolve the protein in a phosphate or bicarbonate buffer at a pH of 7.4-8.5.
-
Glyoxal/MGO Reaction: Add glyoxal or methylglyoxal to the protein solution. The concentration and incubation time will need to be optimized for the specific protein and desired level of modification.
-
Control of Side Reactions: Be aware of potential side reactions with lysine and cysteine residues.[1] Shorter reaction times and lower reagent concentrations can help to minimize off-target modifications.
-
Digestion and Analysis: Proceed with enzymatic digestion and LC-MS/MS analysis. The analysis of glyoxal and methylglyoxal adducts can be complex due to the formation of multiple products and the potential for adduct instability.
Chemical Reaction Pathways
The reaction of dicarbonyl reagents with the guanidinium group of arginine proceeds through the formation of a cyclic adduct. The initial adduct is often a dihydroxyimidazolidine, which can subsequently dehydrate to form a more stable hydroimidazolone.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of arginines by 2,3-butanedione and phenylglyoxal causes closure of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of glyoxal-arginine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Labeling for NMR Studies: A Comparative Guide to Established Methods
Initial investigations for the use of 1-Bromobutane-2,3-dione as a primary reagent for isotopic labeling in NMR studies did not yield documented applications or established protocols within the scientific literature. This suggests that this compound is not a conventional or validated tool for this purpose. Therefore, this guide provides a comprehensive comparison of widely accepted and effective isotopic labeling strategies for biomolecular NMR spectroscopy, offering researchers and drug development professionals a practical overview of the available alternatives.
The study of protein structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy is critically dependent on the incorporation of stable isotopes, primarily ¹³C and ¹⁵N, to enhance signal sensitivity and resolve spectral overlap.[1][2] While ¹H nuclei are abundant, their narrow chemical shift dispersion often leads to crowded and uninterpretable spectra for proteins larger than 10 kDa.[1] Isotopic enrichment with ¹³C and/or ¹⁵N allows for the use of multidimensional heteronuclear NMR experiments, which are essential for detailed structural and dynamic analyses.[1][3]
This guide will compare the most common isotopic labeling techniques, detail a general experimental protocol for uniform labeling, and provide visual workflows to aid in the selection and implementation of the appropriate labeling strategy.
Comparison of Isotopic Labeling Strategies for Protein NMR
The choice of an isotopic labeling strategy is dictated by the specific research question, the size of the protein, and the desired level of detail. The main approaches can be broadly categorized as uniform labeling, selective labeling, and reverse labeling.[1][3]
| Labeling Strategy | Description | Advantages | Disadvantages | Typical Isotopes | Key Applications |
| Uniform Labeling | All atoms of a specific element (e.g., carbon, nitrogen) are replaced with their corresponding NMR-active isotope.[3] This is typically achieved by expressing the protein in a minimal medium containing a single isotopically enriched carbon source (e.g., ¹³C-glucose) and nitrogen source (e.g., ¹⁵NH₄Cl).[4] | - Provides the maximum number of structural restraints.- Cost-effective for complete structural analysis.- Well-established and straightforward protocols.[1] | - Can lead to complex spectra with significant signal overlap for larger proteins.[1][2]- Signal broadening can reduce sensitivity for high molecular weight systems.[1][2] | ¹³C, ¹⁵N, ²H | - De novo protein structure determination.- Backbone and side-chain resonance assignment.- Studies of overall protein dynamics. |
| Selective Labeling | Only specific amino acid types or specific atoms within amino acids are isotopically labeled. This is achieved by adding one or more labeled amino acids or metabolic precursors to the growth medium.[3][5] | - Simplifies complex NMR spectra by reducing the number of signals.[1][2]- Enables the study of specific regions or residues within a large protein.- Can improve sensitivity by reducing relaxation pathways.[1] | - Can be more expensive than uniform labeling.- Requires knowledge of metabolic pathways to avoid isotope scrambling.[6]- Provides limited structural information compared to uniform labeling. | ¹³C, ¹⁵N | - Assignment of resonances in large proteins.- Probing the active site or specific functional domains.- Studying protein-ligand interactions at specific sites. |
| Reverse Labeling | The protein is expressed in a medium containing a full complement of labeled nutrients, but one or more specific unlabeled amino acids are added. This results in a uniformly labeled protein with specific "silent" or unlabeled residues.[1][5] | - "Turns off" signals from specific residues, aiding in resonance assignment by elimination.[1]- Useful for confirming assignments made with other methods. | - Can be costly due to the need for both labeled medium and unlabeled amino acids.- Interpretation can be complex if there is any metabolic conversion of the unlabeled amino acid. | ¹³C, ¹⁵N | - Confirmation of resonance assignments.- Simplifying spectra of proteins with repetitive sequences. |
| Methyl-Specific Labeling | A specialized form of selective labeling that focuses on the methyl groups of Isoleucine, Leucine, Valine, Alanine, Methionine, and Threonine. This is often achieved using specific labeled precursors.[1] | - Provides sharp signals even in very large proteins (>100 kDa) due to the favorable relaxation properties of methyl groups.- Excellent probes for studying protein dynamics and interactions in large complexes.[1] | - Provides information only on the methyl-containing residues.- Requires specialized precursors and protocols. | ¹³C, ¹H | - Structural and dynamic studies of large proteins and macromolecular complexes.- Mapping protein-protein and protein-drug interaction interfaces. |
Experimental Protocol: Uniform ¹³C and ¹⁵N Labeling in E. coli
This protocol provides a general framework for the uniform isotopic labeling of a recombinant protein expressed in Escherichia coli.
1. Preparation of Minimal Medium:
-
Prepare a sterile minimal medium (e.g., M9 medium) containing all necessary salts and trace elements but lacking carbon and nitrogen sources.
-
The standard components include Na₂HPO₄, KH₂PO₄, NaCl, and MgSO₄.
2. Isotope Incorporation:
-
As the sole nitrogen source, add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) to the minimal medium to a final concentration of 1 g/L.
-
As the sole carbon source, add ¹³C-labeled glucose ([U-¹³C₆]-glucose) to a final concentration of 2-4 g/L.
3. Cell Culture and Protein Expression:
-
Inoculate a small volume of LB medium with a single colony of E. coli (typically BL21(DE3) strain) carrying the expression plasmid for the protein of interest. Grow overnight at 37°C.
-
The next day, pellet the cells from the starter culture by centrifugation and resuspend them in the prepared ¹³C, ¹⁵N-labeled minimal medium.
-
Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours (typically 12-16 hours) to enhance proper protein folding.
4. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion) as dictated by the properties of the target protein.
5. NMR Sample Preparation:
-
Exchange the purified, labeled protein into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% D₂O).
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
Visualizing Labeling Workflows and Strategies
To further clarify the process and decision-making involved in isotopic labeling for NMR, the following diagrams illustrate a typical experimental workflow and a logic tree for selecting an appropriate labeling strategy.
Caption: Experimental workflow for uniform isotopic labeling.
Caption: Decision tree for choosing a labeling strategy.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 1-Bromobutane-2,3-dione: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-Bromobutane-2,3-dione, a combustible and hazardous chemical. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. This document outlines the necessary steps for its safe disposal, including immediate safety protocols, personal protective equipment (PPE) requirements, and spill management.
Key Chemical and Hazard Data
A summary of the known hazard classifications for this compound is provided in the table below. This information is aggregated from multiple sources and should be used to inform handling and disposal procedures.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable liquids (Category 4) | No Pictogram | H227: Combustible liquid |
| Acute toxicity, oral (Category 4) | Danger | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 1) | Danger | H318: Causes serious eye damage |
Data sourced from PubChem CID 10953880[1]
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2]
2. Waste Segregation and Collection:
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[3][4][5]
-
Avoid Mixing: Do not mix with non-halogenated solvents, as this will complicate and increase the cost of disposal.[2][6] It is also crucial to avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
-
Container Requirements: Use a designated, leak-proof, and properly sealed waste container.[5][6] Ensure the container is labeled with "Hazardous Waste" and the specific contents, including "this compound".[2]
3. Spill Management: In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[7][8]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[7]
-
Collection: Carefully collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
4. Final Disposal:
-
Licensed Waste Hauler: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[9][10][11]
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. This typically involves completing a hazardous waste manifest.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on publicly available safety information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.
References
- 1. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. carlroth.com [carlroth.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Personal protective equipment for handling 1-Bromobutane-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Bromobutane-2,3-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from authoritative sources and established protocols for similar chemical structures, such as alpha-bromoketones and other corrosive organic compounds.
Hazard Assessment
This compound is classified as a hazardous substance with the following potential effects:
-
Corrosive and Irritant: It is known to cause skin irritation and serious eye damage.[1]
-
Combustible Liquid: It presents a fire hazard under certain conditions.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
Due to its chemical structure as an alpha-bromoketone, it should be handled with the same precautions as other lachrymatory and corrosive reagents.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles and a face shield are required when handling the liquid, especially outside of a fume hood.[2][3][4] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Gloves must be inspected before use and disposed of after handling or contamination.[2][4][5] |
| Body | A lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][4][5] |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
